molecular formula C13H12BFO3 B573082 2-Benzyloxy-6-fluorophenylboronic acid CAS No. 1217500-53-2

2-Benzyloxy-6-fluorophenylboronic acid

Cat. No.: B573082
CAS No.: 1217500-53-2
M. Wt: 246.044
InChI Key: NBRVDQVRGXXXIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyloxy-6-fluorophenylboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H12BFO3 and its molecular weight is 246.044. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-fluoro-6-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BFO3/c15-11-7-4-8-12(13(11)14(16)17)18-9-10-5-2-1-3-6-10/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRVDQVRGXXXIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1F)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659359
Record name [2-(Benzyloxy)-6-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-53-2
Record name [2-(Benzyloxy)-6-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2-Benzyloxy-6-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Benzyloxy-6-fluorophenylboronic acid, a key building block in organic synthesis and medicinal chemistry. Its unique structural features make it a valuable reagent in the development of complex molecules and novel therapeutic agents.

Physicochemical Properties

The key quantitative data for this compound are summarized below. This information is critical for reaction planning, material handling, and safety assessments.

PropertyValueReference
Molecular Weight 246.05 g/mol [1][2]
CAS Number 1217500-53-2[1][3]
Molecular Formula C₁₃H₁₂BFO₃[1][2]
Physical Form Solid[1]
Purity Typically ≥95%[1]
Storage Temperature Refrigerator[1]
InChI Key NBRVDQVRGXXXIE-UHFFFAOYSA-N[1]
Chemical Structure

The structure of this compound, featuring a boronic acid group ortho to a benzyloxy substituent and meta to a fluorine atom on the phenyl ring, is crucial for its reactivity.

Fig. 1: Chemical structure of this compound.

Applications in Drug Discovery and Organic Synthesis

Boronic acids are a class of compounds with significant applications in medicinal chemistry and organic synthesis due to their unique chemical properties.[4] They are versatile reagents, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Enzyme Inhibition

A primary application of functionalized phenylboronic acids in drug discovery is their role as enzyme inhibitors. The boronic acid moiety can act as a transition-state analog, forming a reversible covalent bond with catalytic residues (like serine) in the active site of an enzyme, thereby inhibiting its function.[5] This mechanism is fundamental to the design of targeted therapies.

G Enzyme Serine Protease Active Site (Ser-OH) Complex Reversible Tetrahedral Complex Enzyme-Inhibitor Adduct Enzyme:f1->Complex:f0 Forms Covalent Bond BoronicAcid This compound R-B(OH)₂ BoronicAcid->Complex Binds to Active Site Inactive Inactive Enzyme Complex->Inactive Results in

Fig. 2: Mechanism of serine protease inhibition by a phenylboronic acid.
Suzuki-Miyaura Cross-Coupling Reactions

This compound is an ideal substrate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is one of the most robust methods for creating carbon-carbon bonds, typically between an organoboron compound and an organohalide. It is a cornerstone of modern synthetic chemistry for constructing complex molecular frameworks found in many pharmaceuticals.

G start Start: Define Reactants reactants 1. Boronic Acid (Ar¹-B(OH)₂) 2. Organohalide (Ar²-X) 3. Pd Catalyst (e.g., Pd(PPh₃)₄) 4. Base (e.g., K₂CO₃) 5. Solvent (e.g., Toluene/H₂O) start->reactants setup Reaction Setup: Combine reactants under inert atmosphere (N₂ or Ar) reactants->setup heating Heat reaction mixture (e.g., 80-100 °C) setup->heating monitoring Monitor reaction progress (TLC, LC-MS) heating->monitoring workup Aqueous Workup: Quench, extract with organic solvent, dry, and concentrate monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification product Final Product: Biaryl Compound (Ar¹-Ar²) purification->product

Fig. 3: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling

The following is a generalized protocol for the use of this compound in a Suzuki-Miyaura cross-coupling reaction. Researchers should optimize conditions based on the specific organohalide substrate being used.

Materials:

  • This compound (1.0 eq)

  • Aryl halide (e.g., Aryl bromide) (1.0-1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DME)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the chosen aryl halide, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst. Then, add the anhydrous organic solvent followed by the degassed water (a typical solvent ratio might be 4:1 Toluene:Water).

  • Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Quench the reaction by adding water and dilute with an organic solvent (e.g., ethyl acetate).

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

References

An In-depth Technical Guide to the Synthesis of 2-Benzyloxy-6-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for 2-Benzyloxy-6-fluorophenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. The described methodology is based on established chemical transformations and provides detailed experimental protocols for each key step.

Introduction

This compound is a bifunctional molecule incorporating a benzyloxy-protected phenol, a fluorine atom, and a boronic acid moiety. This unique combination of functional groups makes it an attractive starting material for the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. The boronic acid group allows for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The fluorine and benzyloxy groups can influence the physicochemical properties and biological activity of the final compounds.

This document outlines a robust three-step synthesis beginning with the preparation of 2-bromo-6-fluorophenol, followed by a Williamson ether synthesis to introduce the benzyl protecting group, and culminating in a lithium-halogen exchange and subsequent borylation to yield the target compound.

Overall Synthetic Pathway

The synthesis of this compound can be logically divided into three main stages, starting from commercially available precursors. The overall transformation is depicted below.

Synthesis_Pathway A 2-Bromo-6-fluorophenol B 1-(Benzyloxy)-2-bromo-6-fluorobenzene A->B Benzyl Bromide, K2CO3, Acetone C This compound B->C 1. n-BuLi, THF, -78 °C 2. B(OiPr)3 3. H3O+ Step1 cluster_0 Step 1: Bromination of 2-Fluorophenol 2-Fluorophenol 2-Fluorophenol 2-Bromo-6-fluorophenol 2-Bromo-6-fluorophenol 2-Fluorophenol->2-Bromo-6-fluorophenol Br2, CH2Cl2 Step2 cluster_1 Step 2: Benzylation 2-Bromo-6-fluorophenol 2-Bromo-6-fluorophenol 1-(Benzyloxy)-2-bromo-6-fluorobenzene 1-(Benzyloxy)-2-bromo-6-fluorobenzene 2-Bromo-6-fluorophenol->1-(Benzyloxy)-2-bromo-6-fluorobenzene BnBr, K2CO3, Acetone Step3 cluster_2 Step 3: Borylation 1-(Benzyloxy)-2-bromo-6-fluorobenzene 1-(Benzyloxy)-2-bromo-6-fluorobenzene This compound This compound 1-(Benzyloxy)-2-bromo-6-fluorobenzene->this compound 1. n-BuLi, THF, -78 °C 2. B(OiPr)3 3. H3O+

properties of 2-Benzyloxy-6-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Benzyloxy-6-fluorophenylboronic acid

Abstract

This compound (CAS No. 1217500-53-2) is a specialized synthetic building block of significant interest to researchers in organic chemistry and drug discovery.[1][2][3] This whitepaper provides a comprehensive technical overview of its chemical properties, safety information, and primary applications. The presence of a fluorine atom and a benzyloxy group on the phenylboronic acid scaffold makes it a valuable reagent for introducing specific structural motifs into complex molecules. Its principal application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. This guide details its physicochemical characteristics and presents a generalized experimental protocol for its use in Suzuki-Miyaura coupling, visualized through a detailed workflow diagram.

Core Physicochemical Properties

This compound is a solid compound under standard conditions.[1] Its key properties are summarized below, providing essential data for researchers incorporating this reagent into their synthetic workflows.

PropertyValueReference
CAS Number 1217500-53-2[1][2][3]
Molecular Formula C13H12BFO3[3]
Molecular Weight 246.05 g/mol [1][3]
IUPAC Name (2-(Benzyloxy)-6-fluorophenyl)boronic acid[3]
Physical Form Solid[1]
Purity ≥95%[1]
MDL Number MFCD11617256[1][3]
InChI Key NBRVDQVRGXXXIE-UHFFFAOYSA-N[1]
SMILES OB(O)C1=C(F)C=CC=C1OCC1=CC=CC=C1[3]
Storage Temperature Refrigerator[1]

Safety and Handling

Appropriate safety measures are crucial when handling this compound. The compound is classified as a warning-level hazard, primarily causing skin, eye, and respiratory irritation.[1]

GHS InformationDetailsReference
Signal Word Warning[1]
Pictogram GHS07 (Exclamation Mark)[1]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Handling Recommendations:

  • Use only in a well-ventilated area, such as a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5]

  • Avoid inhalation of dust and direct contact with skin and eyes.[4]

  • Store in a tightly sealed container in a refrigerator as recommended.[1]

Key Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable intermediate in several advanced chemical applications.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[6] This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming C(sp2)-C(sp2) bonds, enabling the synthesis of complex biaryl structures.[7][8] The boronic acid moiety readily undergoes transmetalation with a palladium catalyst, which then couples with an organic halide or triflate. This reaction is fundamental in building the core scaffolds of many functional materials and pharmaceutical agents.[7]

Pharmaceutical and Agrochemical Synthesis

In drug discovery and development, the introduction of fluorine atoms into a molecule is a well-established strategy to enhance its metabolic stability, binding affinity, and bioavailability.[9][10] this compound serves as an excellent building block for this purpose, allowing for the precise installation of a fluorinated aromatic ring.[10] Boronic acids, in general, are recognized for their low toxicity and stability, making them suitable for medicinal chemistry campaigns.[11] They can also act as bioisosteres of other functional groups, such as carboxylic acids or nitro groups, to modulate the biological activity of a compound.[11][12]

Bioconjugation and Sensor Technology

The boronic acid functional group has the unique ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are common motifs in biomolecules like sugars and glycoproteins.[6][13] This property makes phenylboronic acid derivatives valuable in bioconjugation for labeling and tracking biomolecules.[6][14] This reactivity also forms the basis for developing chemical sensors, particularly for glucose and other carbohydrates, which is a significant area of research for diabetes management.[14][15]

Experimental Protocols: Generalized Suzuki-Miyaura Coupling

This section provides a detailed, representative methodology for using this compound in a Suzuki-Miyaura cross-coupling reaction with a generic aryl bromide.

Objective: To synthesize a substituted biaryl compound via a palladium-catalyzed cross-coupling reaction.

Reagents:

  • Aryl Bromide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add the aryl bromide, this compound, the palladium catalyst, and the base.

  • Solvent Addition: Add the chosen solvent system to the flask. A common ratio might be 4:1 or 5:1 for the organic solvent to water.

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction Execution: Place the flask in a heating mantle or oil bath on a stirrer hotplate. Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and an organic solvent like ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove inorganic impurities.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the final biaryl product.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Visualized Workflow

The following diagram illustrates the generalized workflow for the Suzuki-Miyaura cross-coupling protocol described above.

Suzuki_Miyaura_Workflow reagents Reactant Preparation - Aryl Halide - this compound - Palladium Catalyst & Base setup Reaction Setup - Combine reactants in flask - Add solvent system - Purge with inert gas (N2/Ar) reagents->setup execution Reaction Execution - Heat mixture to reflux (e.g., 80-100 °C) - Monitor reaction progress via TLC/LC-MS setup->execution workup Workup & Extraction - Cool to room temperature and quench - Separate organic/aqueous layers - Wash combined organic layers execution->workup purification Purification - Dry organic layer (e.g., MgSO4) - Concentrate under reduced pressure - Purify via flash column chromatography workup->purification product Final Product - Biaryl Compound - Characterize (NMR, MS) purification->product

Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its utility is most pronounced in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. For researchers in pharmaceutical, agrochemical, and materials science, this compound provides a reliable method for introducing a key fluorinated benzyloxy-phenyl motif, offering a pathway to novel compounds with potentially enhanced biological and physical properties. Adherence to proper safety and handling protocols is essential for its effective and safe use in the laboratory.

References

A Comprehensive Technical Guide to the Safe Handling of 2-Benzyloxy-6-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the known safety and handling protocols for 2-Benzyloxy-6-fluorophenylboronic acid (CAS No. 1217500-53-2). The information is compiled to ensure the safety of laboratory personnel and the integrity of research outcomes.

Understanding the Hazard Profile

The available safety data indicates that this compound is considered hazardous. The primary GHS pictogram associated with this chemical is the exclamation mark (GHS07), indicating that it can cause less serious health effects. The signal word for this compound is "Warning".

Table 1: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard Statements H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is paramount when working with this compound to minimize exposure and ensure a safe laboratory environment.

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Gloves must be inspected before use and disposed of properly after handling.

  • Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If ventilation is inadequate or if dusts are generated, a NIOSH-approved respirator should be used.

  • Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

  • Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.

  • Handling: Avoid generating dust. Minimize contact with skin and eyes. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperatures vary, with some suppliers suggesting refrigeration and others room temperature.[1] It is prudent to follow the specific storage instructions provided by the supplier.

Emergency Procedures

In the event of exposure or a spill, the following first-aid measures should be taken immediately:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the exposed person to fresh air. If not breathing, provide artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

Logical Workflow for Safe Chemical Handling

The following diagram illustrates a standardized workflow for the safe management of this compound from procurement to disposal.

SafeHandlingWorkflow cluster_receipt Receipt & Storage cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal Receipt Receive Chemical Inspect Inspect Container Receipt->Inspect Store Store Appropriately (Cool, Dry, Ventilated) Inspect->Store Prep Don PPE (Gloves, Goggles, Lab Coat) Store->Prep Retrieve for Use Weigh Weigh in Fume Hood Prep->Weigh Experiment Conduct Experiment Weigh->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Post-Experiment Waste Dispose of Waste (Follow Institutional Protocols) Decontaminate->Waste Doff Doff PPE Waste->Doff

Caption: Workflow for the safe handling of this compound.

Conclusion

While this compound is a valuable reagent in research and development, its potential hazards require a thorough understanding and implementation of safe handling practices. By following the guidelines outlined in this document, researchers can minimize risks and maintain a safe laboratory environment. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

Solubility of 2-Benzyloxy-6-fluorophenylboronic Acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Benzyloxy-6-fluorophenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on establishing a framework for solubility assessment. This is achieved by presenting data from structurally analogous boronic acids and providing a detailed experimental protocol for solubility determination. This guide is intended to empower researchers in drug development and organic synthesis to make informed decisions regarding solvent selection for reactions, purification, and formulation of this compound.

Introduction

This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of complex organic molecules makes it a compound of interest for medicinal chemistry and materials science. Understanding the solubility of this compound in various organic solvents is a critical parameter for its effective use, influencing reaction kinetics, purification efficiency, and the development of formulations.

This guide addresses the current knowledge gap regarding the solubility of this compound. While direct solubility data is scarce, general principles governing the solubility of boronic acids can be applied. Factors such as the polarity of the solvent, the potential for hydrogen bonding, and the presence of functional groups on the phenyl ring all play a significant role. Boronic acids are known to be challenging in solubility studies due to their tendency to form cyclic anhydrides (boroxines) upon heating or in non-polar solvents.[1]

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 1217500-53-2[2][3]
Molecular Formula C13H12BFO3[2]
Molecular Weight 246.05 g/mol
Physical Form Solid
Purity Typically ≥95%

Solubility of Structurally Related Boronic Acids

While specific data for this compound is not available, examining the solubility of structurally similar compounds can provide valuable insights. The following table summarizes the experimentally determined solubility of isobutoxyphenylboronic acid isomers in various organic solvents. This data is presented as the mole fraction solubility at different temperatures.

Table 1: Mole Fraction Solubility (x) of Isobutoxyphenylboronic Acid Isomers in Organic Solvents [4]

SolventTemperature (K)ortho-Isobutoxyphenylboronic Acid (x)meta-Isobutoxyphenylboronic Acid (x)para-Isobutoxyphenylboronic Acid (x)
Chloroform293.150.0450.0080.006
303.150.0750.0140.011
313.150.1200.0240.019
323.150.1850.0410.032
3-Pentanone293.150.1350.0280.022
303.150.1900.0450.036
313.150.2600.0700.057
323.150.3500.1050.088
Acetone293.150.1500.0400.032
303.150.2100.0620.051
313.150.2850.0920.075
323.150.3800.1300.105
Dipropyl ether293.150.0250.0050.004
303.150.0400.0080.007
313.150.0620.0140.011
323.150.0950.0230.018
Methylcyclohexane293.150.002< 0.001< 0.001
303.150.003< 0.001< 0.001
313.150.0050.0010.001
323.150.0080.0020.002

General Observations:

  • The solubility of boronic acids is significantly influenced by the solvent's polarity and the position of substituents on the phenyl ring.[4]

  • Generally, esterification of boronic acids tends to increase their solubility in organic solvents compared to the parent acids.[5]

  • For isobutoxyphenylboronic acid, the ortho-isomer exhibits significantly higher solubility than the meta- and para-isomers in all tested solvents.[6]

  • Polar aprotic solvents like acetone and 3-pentanone appear to be better solvents for these types of compounds compared to non-polar solvents like methylcyclohexane.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of boronic acids in organic solvents, adapted from the dynamic (polythermal) method.[5][6] This method involves visually or instrumentally determining the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

4.1. Materials and Apparatus

  • Compound of Interest: this compound (purified)

  • Organic Solvents: High-purity, anhydrous solvents of choice

  • Analytical Balance: Precision of at least 0.1 mg

  • Glass Vials or Test Tubes: With airtight seals

  • Magnetic Stirrer and Stir Bars

  • Controlled Temperature Bath: With a programmable temperature ramp

  • Luminance Probe or Laser Beam and Photodetector: For turbidity measurement (optional, visual observation can also be used)

4.2. Procedure

4.2.1. Sample Preparation

  • Accurately weigh a specific amount of this compound into a glass vial.

  • Add a precise volume or weight of the desired organic solvent to the vial to achieve a known concentration or mole fraction.

  • Add a small magnetic stir bar to the vial.

  • Seal the vial tightly to prevent solvent evaporation and exposure to atmospheric moisture.

4.2.2. Solubility Measurement

  • Place the sealed vial in the controlled temperature bath.

  • Begin stirring the solution at a constant rate.

  • Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min) to avoid overshooting the dissolution point.[5]

  • Continuously monitor the turbidity of the solution. The solubility temperature is the temperature at which the last solid particles of the solute disappear, resulting in a clear solution.

  • Record this temperature.

4.3. Data Analysis

  • Repeat the measurement for several different concentrations of this compound in the same solvent.

  • Plot the solubility temperature (T) as a function of the mole fraction (x) of the solute to generate a solubility curve.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility and a general representation of factors influencing boronic acid solubility.

G cluster_prep Sample Preparation cluster_measurement Solubility Measurement cluster_analysis Data Analysis weigh Weigh Boronic Acid add_solvent Add Solvent weigh->add_solvent seal Seal Vial add_solvent->seal place_in_bath Place in Temp. Bath seal->place_in_bath heat Heat Slowly & Stir place_in_bath->heat monitor Monitor Turbidity heat->monitor record_temp Record Dissolution Temp. monitor->record_temp repeat_exp Repeat for Different Conc. record_temp->repeat_exp plot Plot Temp. vs. Conc. repeat_exp->plot

Caption: Experimental workflow for solubility determination.

G cluster_factors Factors Influencing Solubility Solubility Solubility of 2-Benzyloxy-6- fluorophenylboronic acid SolventPolarity Solvent Polarity SolventPolarity->Solubility HydrogenBonding Hydrogen Bonding (Donor/Acceptor) HydrogenBonding->Solubility Temperature Temperature Temperature->Solubility FunctionalGroups Substituents (-OBn, -F) FunctionalGroups->Solubility BoroxineFormation Boroxine Formation (Anhydride) BoroxineFormation->Solubility CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility

Caption: Key factors influencing boronic acid solubility.

Conclusion

References

Stability and Storage of 2-Benzyloxy-6-fluorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Benzyloxy-6-fluorophenylboronic acid. Understanding these parameters is critical for ensuring the compound's integrity, which is paramount for its successful application in research and drug development. This document synthesizes available data on storage, handling, and potential degradation pathways, and provides a framework for experimental stability assessment.

Core Stability and Storage Recommendations

Proper storage is essential to maintain the quality and shelf-life of this compound. The primary recommendations from various suppliers are summarized below. Adherence to these conditions will minimize degradation and ensure the compound's performance in downstream applications.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature Long-term: -20°C Short-term: 2-8°CMinimizes the rate of potential degradation reactions.
Atmosphere Store in a tightly sealed container. An inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage to prevent oxidation and hydrolysis.Protects from atmospheric moisture and oxygen.
Light Protect from light.Some boronic acids can be light-sensitive.
Moisture Store in a dry environment.Boronic acids can be susceptible to hydrolysis.

Physicochemical Properties and Inherent Stability

This compound is a crystalline solid that is generally stable when handled and stored correctly. Like other arylboronic acids, its stability can be influenced by several factors, primarily moisture and pH.

Table 2: Summary of Stability-Influencing Factors

FactorInfluence on Stability
Moisture/Water Can lead to protodeboronation, a common degradation pathway for arylboronic acids where the boronic acid group is replaced by a hydrogen atom. This process can be accelerated by certain pH conditions.[1][2]
pH The stability of arylboronic acids is pH-dependent. Protodeboronation can be accelerated in both acidic and basic conditions.[1][2]
Oxidizing Agents Should be avoided as they are listed as incompatible materials in safety data sheets.
Heat Elevated temperatures can accelerate degradation processes.
Light While not extensively documented for this specific compound, photostability is a consideration for many organic molecules and protection from light is a general best practice.

Potential Degradation Pathways

The principal degradation pathway for arylboronic acids is protodeboronation. This reaction results in the formation of the corresponding des-boronated arene. For this compound, this would lead to the formation of 1-benzyloxy-3-fluorobenzene.

Caption: Potential protodeboronation degradation pathway.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a forced degradation study can be conducted. This involves subjecting the compound to various stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

Forced Degradation Study Protocol

This protocol outlines a general approach for a forced degradation study. The extent of degradation should ideally be in the range of 5-20% to ensure that the degradation products are readily detectable without being overly complex.[3]

Table 3: Example Protocol for a Forced Degradation Study

Stress ConditionProtocol
Acid Hydrolysis Dissolve 1 mg/mL of the compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis Dissolve 1 mg/mL of the compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours.
Oxidation Dissolve 1 mg/mL of the compound in a solution of 3% H₂O₂. Store in the dark at room temperature for 24 hours.
Thermal Stress Expose the solid compound to 80°C for 48 hours.
Photostability Expose the solid compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.
Analytical Method for Stability Assessment

A stability-indicating analytical method is crucial for separating the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

Table 4: Representative HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 220 nm)
Injection Volume 10 µL
Column Temperature 30°C

Safe Handling and Personal Protective Equipment (PPE)

This compound is classified as an irritant. Therefore, appropriate safety precautions must be taken during handling.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

    • Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of this compound.

StabilityWorkflow cluster_workflow Stability Assessment Workflow start Start: Obtain This compound forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation method_development Develop Stability-Indicating Analytical Method (e.g., HPLC) forced_degradation->method_development analysis Analyze Stressed Samples method_development->analysis identify_degradants Identify and Characterize Degradation Products (e.g., MS, NMR) analysis->identify_degradants stability_profile Establish Stability Profile and Degradation Pathways identify_degradants->stability_profile storage_conditions Define Optimal Storage Conditions and Shelf-Life stability_profile->storage_conditions end End: Implement Storage and Handling Procedures storage_conditions->end

Caption: Logical workflow for stability assessment.

Conclusion

References

A Technical Guide to 2-Benzyloxy-6-fluorophenylboronic Acid: Synthesis, Applications, and Commercial Availability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Benzyloxy-6-fluorophenylboronic acid, a versatile building block in organic synthesis and a compound of interest in medicinal chemistry. This document details its chemical properties, commercial availability, key applications, and relevant experimental protocols.

Core Properties and Commercial Availability

This compound (CAS No. 1217500-53-2) is a substituted phenylboronic acid featuring a benzyloxy and a fluoro group. These functional groups impart unique reactivity and make it a valuable reagent in cross-coupling reactions. Several chemical suppliers offer this compound and its isomers, with purities generally suitable for research and development purposes.

Quantitative Data and Supplier Information

The following table summarizes the key quantitative data for this compound and some of its commercially available isomers for comparative purposes.

PropertyThis compound2-Benzyloxy-4-fluorophenylboronic acid2-Benzyloxy-5-fluorophenylboronic acid
CAS Number 1217500-53-2[1][2][3]848779-87-3[4]779331-47-4[5][6]
Molecular Formula C₁₃H₁₂BFO₃[2]C₁₃H₁₂BFO₃[4]C₁₃H₁₂BFO₃
Molecular Weight 246.05 g/mol 246.04 g/mol [4]246.05 g/mol [5]
Purity ≥95% - 97%[1][2]97-105% (by titration)[4]≥98%[6]
Appearance SolidWhite to off-white crystalline powder[4]Solid[6]
Melting Point Not available116 °C (lit.)[4]Not available
Storage Refrigerator2 - 8 °C[4]Inert atmosphere, room temperature[6]
Suppliers Sigma-Aldrich, AChemBlock, ChemScene, Synthonix[1][2][3]Chem-Impex[4]Sigma-Aldrich (Ambeed)[5][6]

Key Applications in Research and Development

Phenylboronic acids are crucial reagents in modern organic chemistry and drug discovery. The unique substitution pattern of this compound makes it a valuable tool for accessing complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, providing a powerful method for the synthesis of biaryl and substituted aromatic compounds. These structures are common motifs in pharmaceuticals and functional materials.

Medicinal Chemistry and Drug Discovery

Phenylboronic acid derivatives are of significant interest in medicinal chemistry. They are known to act as enzyme inhibitors, particularly for serine proteases, by forming a stable tetrahedral intermediate with the active site serine residue.[7] Furthermore, the boronic acid moiety can reversibly bind to diols, such as those found in sialic acids which are often overexpressed on the surface of cancer cells. This property is being explored for targeted drug delivery systems.

Experimental Protocols

The following section provides a detailed, generalized methodology for a key application of this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl halide with a benzylboronic acid, such as this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]

Visualizing Logical Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the application of this compound.

Suzuki-Miyaura Catalytic Cycle

This diagram outlines the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)-X(L)₂ oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation biaryl_pd_complex Ar-Pd(II)-Ar'(L)₂ transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Biaryl Product) reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ (this compound) boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Targeted Drug Delivery Workflow

This diagram illustrates a conceptual workflow for the use of a phenylboronic acid-conjugated drug in targeted cancer therapy.

Targeted_Delivery_Workflow cluster_synthesis 1. Drug Conjugate Synthesis cluster_delivery 2. Systemic Administration and Targeting cluster_action 3. Internalization and Drug Release drug Therapeutic Agent (Drug) pba_drug_conjugate PBA-Drug Conjugate drug->pba_drug_conjugate Conjugation pba_linker Phenylboronic Acid (PBA) Linker (e.g., derivative of this compound) pba_linker->pba_drug_conjugate administration Systemic Administration (e.g., Intravenous) pba_drug_conjugate->administration circulation Circulation in Bloodstream administration->circulation normal_cell Normal Cell circulation->normal_cell Minimal Interaction binding Selective Binding PBA <-> Sialic Acid circulation->binding cancer_cell Cancer Cell with Overexpressed Sialic Acid (SA) Residues cancer_cell->binding internalization Endocytosis/ Internalization binding->internalization drug_release Drug Release (e.g., pH-mediated hydrolysis) internalization->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Caption: Conceptual workflow for PBA-mediated targeted drug delivery to cancer cells.

References

An In-depth Technical Guide to the NMR Spectral Interpretation of 2-Benzyloxy-6-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis and interpretation of the expected Nuclear Magnetic Resonance (NMR) spectra for 2-Benzyloxy-6-fluorophenylboronic acid. Due to the absence of publicly available experimental spectra for this specific compound, this guide offers a comprehensive prediction based on established NMR principles and data from analogous structures. It is designed to assist researchers in the identification, characterization, and quality control of this and structurally related compounds. This document covers predicted data for ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, alongside detailed experimental protocols for data acquisition and a logical workflow for spectral interpretation.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of structurally similar compounds and established NMR chemical shift theory.

1.1. Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
B(OH)₂4.5 - 6.0br s-2H
H-36.8 - 7.0tJ(H-F) ≈ 8-10, J(H-H) ≈ 8-91H
H-47.2 - 7.4m-1H
H-56.7 - 6.9ddJ(H-H) ≈ 8-9, J(H-F) ≈ 4-51H
-OCH₂-5.1 - 5.3s-2H
Phenyl H (ortho)7.4 - 7.6dJ(H-H) ≈ 7-82H
Phenyl H (meta)7.3 - 7.5tJ(H-H) ≈ 7-82H
Phenyl H (para)7.2 - 7.4tJ(H-H) ≈ 7-81H

1.2. Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)Predicted Coupling Constant (J, Hz)
C-1 (C-B)115 - 125 (broad)-
C-2 (C-O)160 - 165d, ¹J(C-F) ≈ 240-260
C-3110 - 115d, ²J(C-F) ≈ 20-30
C-4130 - 135d, ³J(C-F) ≈ 5-10
C-5112 - 118d, ²J(C-F) ≈ 20-25
C-6 (C-F)162 - 168d, ¹J(C-F) ≈ 245-265
-OCH₂-70 - 75-
Phenyl C (ipso)135 - 138-
Phenyl C (ortho)128 - 130-
Phenyl C (meta)128 - 129-
Phenyl C (para)127 - 129-

1.3. Predicted ¹⁹F NMR Data

FluorinePredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
Ar-F-110 to -125m-

1.4. Predicted ¹¹B NMR Data

BoronPredicted Chemical Shift (δ, ppm)
-B(OH)₂28 - 33 (broad)

Interpretation of Predicted NMR Data

2.1. ¹H NMR Spectrum

  • Boronic Acid Protons (B(OH)₂): These protons are expected to appear as a broad singlet in the region of 4.5-6.0 ppm. The chemical shift and broadness of this signal are highly dependent on the solvent, concentration, and presence of water, due to chemical exchange.

  • Aromatic Protons (Fluorophenyl Ring):

    • H-3: This proton is expected to be a triplet due to coupling with the adjacent H-4 and the fluorine atom at C-6.

    • H-4: This proton will likely appear as a multiplet due to coupling with H-3 and H-5.

    • H-5: This proton is predicted to be a doublet of doublets, coupling to H-4 and the fluorine atom.

  • Benzyloxy Group Protons:

    • Methylene Protons (-OCH₂-): These protons are expected to appear as a sharp singlet around 5.1-5.3 ppm.[1][2] The absence of adjacent protons results in a singlet multiplicity.

    • Phenyl Protons: The five protons of the benzyl group's phenyl ring will appear in the typical aromatic region of 7.2-7.6 ppm.[1]

2.2. ¹³C NMR Spectrum

  • Carbon Attached to Boron (C-1): The signal for the carbon atom directly bonded to the boron atom is often broad and may be difficult to observe.[3][4] This is due to the quadrupolar relaxation of the boron nucleus. Its chemical shift is predicted to be in the 115-125 ppm range.

  • Carbons of the Fluorophenyl Ring: The fluorine substituent will cause significant splitting of the signals for the carbons in this ring. The carbons directly bonded to fluorine (C-2 and C-6) will show large one-bond coupling constants (¹J(C-F)). Carbons two and three bonds away will exhibit smaller coupling constants.

  • Benzyloxy Group Carbons: The methylene carbon (-OCH₂-) is expected around 70-75 ppm. The carbons of the benzyl phenyl ring will appear in the aromatic region (127-138 ppm).

2.3. ¹⁹F NMR Spectrum

  • A single signal is expected for the fluorine atom on the aromatic ring, likely appearing as a multiplet between -110 and -125 ppm.[5] The multiplicity arises from coupling to the nearby aromatic protons (H-3 and H-5).

2.4. ¹¹B NMR Spectrum

  • Arylboronic acids typically show a broad signal in the ¹¹B NMR spectrum in the range of 28-33 ppm.[6] The broadness is due to the quadrupolar nature of the boron nucleus.

Experimental Protocols

Obtaining high-quality NMR spectra of boronic acids requires careful sample preparation and instrument setup.

3.1. General Sample Preparation

  • Solvent Selection: Use a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). For boronic acids, DMSO-d₆ is often a good choice as it can help to break up oligomers that may form.[7]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.[7]

  • Dissolution: Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

3.2. ¹H NMR Acquisition

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • Pulse Program: A standard single-pulse experiment is typically used.

  • Number of Scans: 16 to 64 scans are usually sufficient, depending on the concentration.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.[7]

3.3. ¹³C NMR Acquisition

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

  • Relaxation Delay: A delay of 2 seconds is a good starting point.

3.4. ¹⁹F NMR Acquisition

  • Spectrometer: A spectrometer equipped with a broadband or fluorine-specific probe is required.

  • Pulse Program: A standard single-pulse experiment is used.

  • Referencing: An external reference standard (e.g., CFCl₃) or an internal standard can be used.

  • Spectral Width: A wide spectral width may be necessary initially to locate the fluorine signal.[8]

3.5. ¹¹B NMR Acquisition

  • NMR Tubes: Quartz NMR tubes are recommended to avoid background signals from borosilicate glass.[9]

  • Pulse Program: A standard single-pulse experiment is used.

  • Number of Scans: A significant number of scans (e.g., 1024 or more) may be needed due to the broadness of the signal.[9]

  • Referencing: BF₃·OEt₂ is commonly used as an external reference.[10]

Logical Workflow for NMR Data Interpretation

The following diagram illustrates a logical workflow for the acquisition and interpretation of NMR data for this compound.

NMR_Interpretation_Workflow Workflow for NMR Data Interpretation of this compound cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_integration Data Integration and Structure Confirmation H1_NMR ¹H NMR Acquisition Analyze_H1 Analyze ¹H Spectrum: - Integration - Chemical Shifts - Multiplicity H1_NMR->Analyze_H1 C13_NMR ¹³C NMR Acquisition Analyze_C13 Analyze ¹³C Spectrum: - Number of Signals - Chemical Shifts - C-F Couplings C13_NMR->Analyze_C13 F19_NMR ¹⁹F NMR Acquisition Analyze_F19 Analyze ¹⁹F Spectrum: - Chemical Shift - Multiplicity F19_NMR->Analyze_F19 B11_NMR ¹¹B NMR Acquisition Analyze_B11 Analyze ¹¹B Spectrum: - Chemical Shift (broadness) B11_NMR->Analyze_B11 Correlate_Spectra Correlate Data from all Spectra Analyze_H1->Correlate_Spectra Analyze_C13->Correlate_Spectra Analyze_F19->Correlate_Spectra Analyze_B11->Correlate_Spectra Assign_Signals Assign Signals to Specific Nuclei Correlate_Spectra->Assign_Signals Confirm_Structure Confirm Structure of This compound Assign_Signals->Confirm_Structure

Caption: Workflow for NMR Data Interpretation.

References

A Technical Guide to the Structural Analogs of 2-Benzyloxy-6-fluorophenylboronic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzyloxy-6-fluorophenylboronic acid has emerged as a critical building block in medicinal chemistry, most notably in the development of potent and selective inhibitors of the Eleven-Nineteen Leukemia (ENL) and AF9 YEATS domains, promising targets in acute myeloid leukemia (AML). This technical guide provides an in-depth exploration of the structural analogs of this compound, detailing their synthesis, characterization, and applications. We present a comprehensive overview of the structure-activity relationships (SAR) of derivative compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows. This document serves as a vital resource for researchers engaged in the design and synthesis of novel therapeutics leveraging this versatile chemical scaffold.

Introduction to this compound

This compound is a synthetically versatile building block characterized by a phenylboronic acid core substituted with a benzyloxy group and a fluorine atom at the ortho positions. This unique substitution pattern imparts specific steric and electronic properties that are advantageous in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The boronic acid moiety serves as a reactive handle for the formation of carbon-carbon bonds, while the benzyloxy group can act as a protecting group or a key pharmacophoric element. The ortho-fluoro substituent can influence the acidity of the boronic acid and introduce favorable metabolic stability and binding interactions in the resulting drug candidates.

The primary application of this compound to date has been in the synthesis of inhibitors targeting the YEATS domains of ENL and its paralog AF9. These proteins are epigenetic readers that recognize acetylated histone tails and are implicated in the transcriptional regulation of oncogenes crucial for the maintenance of AML.

Structural Analogs of this compound

The core scaffold of this compound can be systematically modified to explore new chemical space and optimize the properties of resulting bioactive molecules. These structural analogs can be broadly categorized based on modifications to the benzyloxy group, the phenyl ring, and the boronic acid moiety.

Analogs with Modified Ether Linkages

Variations in the ether-linked protecting group can modulate solubility, steric hindrance, and potential for additional interactions with biological targets.

  • 2-Ethoxy-6-fluorophenylboronic Acid: Replacing the bulky benzyl group with a smaller ethyl group can alter the steric profile of the molecule and potentially improve solubility.

  • Analogs with Substituted Benzyl Groups: Introduction of substituents on the benzyl ring can fine-tune electronic properties and provide vectors for further chemical elaboration.

Analogs with Altered Phenyl Ring Substitution

Modifications to the substitution pattern of the central phenyl ring can significantly impact the reactivity of the boronic acid and the biological activity of its derivatives.

  • (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic Acid: The introduction of a carbamate group at the para position provides a handle for further functionalization and can influence the electronic nature of the ring.[1]

  • 2-Cyano-6-fluorophenylboronic Acid: The electron-withdrawing cyano group can alter the reactivity of the boronic acid in cross-coupling reactions.

Data Summary of Representative Analogs

The following table summarizes key physicochemical properties of this compound and some of its commercially available or synthetically accessible analogs.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
2-(Benzyloxy)-6-fluorophenylboronic acid1217500-53-2C₁₃H₁₂BFO₃246.0595%
2-Ethoxy-6-fluorophenylboronic acid957062-68-9C₈H₁₀BFO₃184.0N/A
(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid874290-59-2C₁₄H₁₃BFNO₄289.07≥98%
2-Fluorophenylboronic acid1993-03-9C₆H₆BFO₂139.92N/A
2-(Benzyloxy)phenylboronic acid190661-29-1C₁₃H₁₃BO₃228.05N/A

Synthesis of Structural Analogs

The synthesis of structural analogs of this compound and their subsequent elaboration into bioactive molecules primarily relies on foundational organic chemistry reactions.

General Synthesis of Substituted Benzylboronates

A general and light-promoted method for the synthesis of substituted benzylboronates involves the homologation of boronic acids with N-sulfonylhydrazones. This reaction proceeds via the photochemical decomposition of the N-tosylhydrazone to a diazoalkane, which then undergoes geminal carboborylation. The mild reaction conditions prevent the protodeboronation of the unstable benzylboronic acid, allowing for its isolation as a pinacol ester.[2][3][4]

Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the utilization of these boronic acid analogs in drug discovery. The following is a general protocol for this reaction.

Materials:

  • Substituted phenylboronic acid (1.2 equivalents)

  • Aryl halide (e.g., bromo- or iodo-substituted heterocyclic core) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add the aryl halide, substituted phenylboronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_biological_evaluation Biological Evaluation start Starting Materials (Boronic Acid Analog & Aryl Halide) reaction Suzuki-Miyaura Coupling start->reaction Pd Catalyst, Base workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization alphascreen AlphaScreen Assay (Biochemical IC50) characterization->alphascreen Pure Compound cetsa Cellular Thermal Shift Assay (Target Engagement) alphascreen->cetsa Hit Confirmation cell_based Cell-Based Assays (e.g., Anti-proliferation) cetsa->cell_based in_vivo In Vivo Studies (Animal Models) cell_based->in_vivo Lead Compound

Caption: Experimental workflow from synthesis to biological evaluation.

Applications in Drug Discovery: Targeting the ENL/AF9 YEATS Domain

As previously mentioned, a significant application of this compound and its analogs is in the development of inhibitors for the ENL and AF9 YEATS domains.

The ENL/AF9 Signaling Pathway in Acute Myeloid Leukemia

ENL and AF9 are components of the super elongation complex (SEC) and play a critical role in transcriptional elongation. In AML, particularly in cases with MLL rearrangements, ENL is overexpressed and is essential for the transcription of key oncogenes such as HOXA9, MYC, and BCL2. The YEATS domain of ENL binds to acetylated histone H3, tethering the SEC to chromatin and promoting oncogenic gene expression. Inhibition of this interaction is a promising therapeutic strategy.

signaling_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histone Acetylated Histone H3 ENL ENL YEATS Domain Histone->ENL Binds SEC Super Elongation Complex (SEC) ENL->SEC Recruits PolII RNA Polymerase II SEC->PolII Activates DNA Oncogenes (e.g., HOXA9, MYC) PolII->DNA Transcribes mRNA mRNA DNA->mRNA Transcription Protein Oncogenic Proteins mRNA->Protein Translation Proliferation Leukemic Cell Proliferation & Survival Protein->Proliferation Inhibitor 2-Benzyloxy-6-fluorophenylboronic acid-derived Inhibitor Inhibitor->ENL Inhibits Binding

Caption: ENL/AF9 signaling pathway in AML and the point of intervention.

Structure-Activity Relationship (SAR) Studies

SAR studies of inhibitors derived from this compound have revealed key structural features for potent inhibition of the ENL YEATS domain.

  • The 2-benzyloxy-6-fluorophenyl moiety: This group occupies a key pocket in the YEATS domain, with the benzyloxy group making favorable interactions.

  • The heterocyclic core: Different heterocyclic scaffolds have been explored to position the key interacting groups correctly.

  • The solvent-exposed region: Modifications in this region can be used to tune physicochemical properties such as solubility and cell permeability.

The following table presents a selection of ENL/AF9 inhibitors and their reported biological activities.

Compound IDCore StructureR GroupENL IC₅₀ (nM)AF9 IC₅₀ (nM)
1 Amido-imidazopyridineIsopropyl7000N/A
SR-0813 Amido-imidazopyridineCyclobutyl25311

Data sourced from relevant publications.

Experimental Protocols for Biological Evaluation

The biological evaluation of novel inhibitors involves a cascade of assays to determine their potency, selectivity, and mechanism of action.

AlphaScreen Assay for Biochemical Potency

The AlphaScreen (Amplified Luminescent Proximity Homestead Assay) is a bead-based assay used to measure the biochemical potency of inhibitors in disrupting the interaction between the ENL YEATS domain and an acetylated histone peptide.

Principle: Donor and acceptor beads are coated with streptavidin and an anti-tag antibody, respectively. A biotinylated histone peptide binds to the donor beads, and a tagged YEATS domain protein binds to the acceptor beads. In the absence of an inhibitor, the beads are in close proximity, and excitation of the donor bead results in a luminescent signal from the acceptor bead. An effective inhibitor disrupts this interaction, leading to a decrease in the signal.

Brief Protocol:

  • Add recombinant ENL YEATS domain protein and a biotinylated acetylated histone H3 peptide to a microplate well.

  • Add the test compound at various concentrations.

  • Incubate to allow for binding.

  • Add streptavidin-coated donor beads and anti-tag antibody-coated acceptor beads.

  • Incubate in the dark.

  • Read the plate on an AlphaScreen-compatible reader.

  • Calculate IC₅₀ values from the dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular environment.

Principle: The binding of a ligand to a protein typically increases the protein's thermal stability. In CETSA, cells are treated with the test compound and then heated. Unbound proteins will denature and precipitate at a lower temperature than ligand-bound proteins. The amount of soluble protein remaining at different temperatures is then quantified, typically by Western blot or other protein detection methods. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Brief Protocol:

  • Treat cultured cells with the test compound or vehicle control.

  • Heat the cell suspensions to a range of temperatures.

  • Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Quantify the amount of the target protein in the soluble fraction using a specific antibody (e.g., by Western blot or ELISA).

  • Plot the amount of soluble protein as a function of temperature to generate melting curves and determine the shift in the melting temperature (Tₘ).

Conclusion

This compound and its structural analogs are invaluable tools in modern drug discovery. Their utility in the synthesis of potent and selective inhibitors of the ENL/AF9 YEATS domains highlights their potential for the development of novel cancer therapeutics. This technical guide has provided a comprehensive overview of the synthesis, properties, and applications of these compounds, offering a foundation for further research and development in this exciting area of medicinal chemistry. The detailed experimental protocols and visualizations of key biological and experimental processes are intended to empower researchers to accelerate their drug discovery efforts.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyura Coupling of 2-Benzyloxy-6-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is particularly vital in medicinal chemistry for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of pharmaceuticals.[1][2] 2-Benzyloxy-6-fluorophenylboronic acid is a valuable building block in drug discovery. The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, while the benzyloxy group offers a site for further chemical modification or can be a key pharmacophoric element.[3] This document provides a detailed protocol for the Suzuki-Miyura coupling of this compound with aryl halides, along with data on typical reaction conditions and considerations for synthesizing complex, biologically active molecules.

Significance in Drug Development

The biaryl motif constructed using this compound is a privileged structure in the development of novel therapeutics. The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] Molecules containing the 2-benzyloxy-6-fluorophenyl moiety are explored for a range of biological targets. The versatility of the Suzuki-Miyura coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the identification of lead compounds.

Reaction Principle: The Suzuki-Miyura Catalytic Cycle

The Suzuki-Miyura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The organoboronic acid, activated by a base, transfers its aryl group to the palladium complex.

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pdi_complex Ar-Pd(II)-X (L2) oxidative_addition->pdi_complex transmetalation Transmetalation (Ar'-B(OR)3)- pdi_complex->transmetalation pdi_diaryl Ar-Pd(II)-Ar' (L2) transmetalation->pdi_diaryl reductive_elimination Reductive Elimination pdi_diaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product Experimental_Workflow start Start: Assemble Reagents reagents Add boronic acid, aryl halide, Pd(OAc)2, SPhos, and K3PO4 to flask start->reagents inert Establish Inert Atmosphere (Evacuate & backfill with Ar/N2) reagents->inert solvents Add Toluene and Degassed Water inert->solvents reaction Heat and Stir (100°C, 12-24h) solvents->reaction workup Aqueous Workup (EtOAc, H2O, Brine) reaction->workup extraction Extract Aqueous Layer workup->extraction drying Dry Organic Layer (Na2SO4) extraction->drying purification Concentrate and Purify (Flash Chromatography) drying->purification product Final Product purification->product

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Benzyloxy-6-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note details the use of 2-Benzyloxy-6-fluorophenylboronic acid as a key building block in palladium-catalyzed cross-coupling reactions. The unique substitution pattern of this reagent, featuring a sterically demanding ortho-benzyloxy group and an electron-withdrawing ortho-fluoro substituent, makes it a valuable synthon for the construction of complex biaryl and heteroaryl structures. Such motifs are of significant interest in medicinal chemistry and materials science, where the introduction of fluorine can modulate pharmacokinetic and electronic properties.

The steric hindrance and electronic nature of this compound necessitate careful optimization of reaction conditions, particularly the choice of palladium catalyst, ligand, base, and solvent system, to achieve high yields and minimize side reactions like protodeboronation.

Key Applications

The biaryl compounds synthesized using this compound are valuable intermediates in various fields:

  • Drug Development: The resulting scaffolds can be precursors to a range of pharmacologically active molecules. The benzyloxy group can serve as a protecting group for a phenol, which can be a key pharmacophoric feature, while the fluorine atom can enhance metabolic stability and binding affinity.

  • Materials Science: Substituted biphenyls are integral to the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials where the electronic and photophysical properties of the molecule are critical.

  • Agrochemicals: The development of novel pesticides and herbicides often involves the synthesis of complex aromatic structures, for which this boronic acid can be a useful starting material.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition of the aryl halide to the active Pd(0) species, transmetalation of the boronic acid (activated by a base) to the palladium center, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln ar_pd_x Ar-Pd(II)-X(Ln) pd0->ar_pd_x oxidative_addition Oxidative Addition ar_pd_ar_prime Ar-Pd(II)-Ar'(Ln) ar_pd_x->ar_pd_ar_prime transmetalation Transmetalation ar_pd_ar_prime->pd0 product Ar-Ar' ar_pd_ar_prime->product reductive_elimination Reductive Elimination ar_x Ar-X ar_prime_b_oh2 Ar'-B(OH)₂ base Base

Diagram 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization may be necessary for different coupling partners.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Anhydrous solvent (e.g., 1,4-Dioxane and water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Reaction Setup:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the flask under a positive flow of inert gas.

  • Via syringe, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL). The solvent should be sparged with an inert gas for at least 30 minutes prior to use.

Reaction Execution:

  • With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 90-100 °C).

  • Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Experimental_Workflow start Start setup Reaction Setup (Flame-dried flask, Inert atmosphere) start->setup add_reagents Add Solid Reagents (Aryl bromide, Boronic acid, Base) setup->add_reagents add_catalyst Add Pd Catalyst & Ligand add_reagents->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat_stir Heat and Stir (e.g., 90-100 °C) add_solvent->heat_stir monitor Monitor Progress (TLC, LC-MS) heat_stir->monitor workup Work-up (Extraction, Washing) monitor->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 2-Benzyloxy-6-fluorophenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the Suzuki-Miyaura cross-coupling of 2-benzyloxy-6-fluorophenylboronic acid with a variety of aryl halides. This versatile reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The presence of the ortho-fluoro and benzyloxy groups on the boronic acid presents unique opportunities for molecular design while also necessitating carefully optimized reaction conditions to achieve high yields and avoid common side reactions, such as protodeboronation.

The protocols outlined below are based on established methodologies for structurally similar fluorinated arylboronic acids and provide a robust starting point for reaction optimization.

Key Considerations for Successful Coupling

The Suzuki-Miyaura coupling of this compound can be influenced by several factors:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are often essential for coupling sterically hindered and electron-deficient partners. The use of pre-formed palladium precatalysts can also enhance reaction efficiency and reproducibility.

  • Base Selection: The base plays a crucial role in the transmetalation step. Inorganic bases like potassium phosphate (K₃PO₄) and sodium carbonate (Na₂CO₃) are commonly employed. The choice of base can impact reaction rate and the prevalence of side reactions.

  • Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reaction components. Common solvent systems include tetrahydrofuran (THF)/water and 1,4-dioxane/water. Degassing the solvent is important to prevent oxidation of the palladium catalyst.

  • Reaction Temperature: While many modern catalyst systems can facilitate cross-coupling at room temperature, less reactive aryl halides (e.g., chlorides) or sterically demanding substrates may require elevated temperatures.

  • Protodeboronation: A common side reaction with ortho-substituted boronic acids is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be minimized by using highly active catalysts that promote the desired cross-coupling at a faster rate.

Summary of Reaction Conditions

The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. These conditions are adapted from successful protocols for other ortho-fluorinated arylboronic acids and should be optimized for each specific substrate combination.[1][2]

Aryl Halide ExampleCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)THF/H₂O (2:1)RT1>95
4-ChlorotolueneG3-XPhos precatalyst (2)-K₃PO₄ (2)THF/H₂O (2:1)402~90
1-Bromo-4-nitrobenzenePd₂(dba)₃ (1)XPhos (2.5)K₃PO₄ (2)THF/H₂O (2:1)RT0.594
2-BromopyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)THF/H₂O (2:1)40289
4,7-DichloroquinolinePd(OAc)₂ (10)-K₂CO₃ (3)Dioxane/H₂O (4:1)1001275

Note: This data is illustrative and based on reactions with 2,5-difluorophenylboronic acid. Yields are substrate-dependent and optimization is recommended.[2]

Experimental Protocols

The following are detailed methodologies for performing Suzuki-Miyaura coupling reactions with this compound.

Protocol 1: General Procedure for Aryl Bromides and Activated Aryl Chlorides using a Buchwald Precatalyst

This protocol is highly effective for a broad range of aryl bromides and more reactive aryl chlorides, often proceeding to completion at room temperature.[1]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • G3-XPhos Palladium Precatalyst (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4 mL, 2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Reaction vial with a stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vial, add the aryl halide, this compound, and the G3-XPhos palladium precatalyst.

  • Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Add 2 mL of degassed, anhydrous THF to the vial.

  • Add 4 mL of the degassed 0.5 M aqueous solution of K₃PO₄.

  • Stir the reaction mixture vigorously at room temperature. For less reactive substrates, the reaction may be heated to 40-60 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). Reactions are often complete within 30 minutes to 2 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: General Procedure for Less Reactive Aryl Halides

This protocol employs a catalyst system generated in situ and higher temperatures, making it suitable for less reactive aryl chlorides or sterically hindered substrates.[2]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate, tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the aryl halide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow and Catalytic Cycle

To aid in understanding the experimental process and the underlying chemistry, the following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G reagents Combine Reactants: Aryl Halide This compound Catalyst & Base setup Reaction Setup: Inert Atmosphere Add Degassed Solvents reagents->setup reaction Reaction: Stir at RT or Heat setup->reaction monitoring Monitor Progress: TLC, LC-MS, or GC-MS reaction->monitoring workup Aqueous Workup: Extraction & Washing monitoring->workup purification Purification: Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)L_n-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'-B(OR)₂ Base pd_complex2 Ar-Pd(II)L_n-Ar' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: 2-Benzyloxy-6-fluorophenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyloxy-6-fluorophenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize complex organic molecules with potential therapeutic applications. Its unique structural features—the bulky benzyloxy group and the electron-withdrawing fluorine atom—offer distinct advantages in drug design, influencing factors like metabolic stability, binding affinity, and pharmacokinetic properties. These attributes make it a valuable reagent in the development of novel therapeutic agents, particularly in oncology.

This document provides detailed application notes on the use of this compound in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, which are a class of anticancer drugs. It includes a representative experimental protocol for a key synthetic step, quantitative data on the biological activity of analogous compounds, and a diagram of the relevant signaling pathway.

Application: Synthesis of Novel PARP-1 Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA repair. In cancer therapy, inhibiting PARP-1 is a key strategy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept is known as synthetic lethality. This compound can be employed as a key intermediate in the synthesis of novel PARP-1 inhibitors, such as analogues of the approved drug Olaparib. The 2-benzyloxy-6-fluorophenyl moiety can be introduced to explore new binding interactions within the active site of the PARP-1 enzyme, potentially leading to improved potency and selectivity.

Rationale for the 2-Benzyloxy-6-fluoro Motif:
  • Fluorine: The presence of a fluorine atom can enhance metabolic stability by blocking potential sites of oxidation. Its high electronegativity can also influence the acidity of nearby protons and modulate the electronic properties of the aromatic ring, potentially leading to stronger binding interactions with the target protein.

  • Benzyloxy Group: This bulky, lipophilic group can occupy hydrophobic pockets within the enzyme's active site, contributing to increased binding affinity. It can also serve as a handle for further chemical modification to optimize the compound's properties.

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Coupling for the Synthesis of a PARP-1 Inhibitor Intermediate

This protocol describes the synthesis of a biaryl intermediate, a crucial step in the generation of an Olaparib analogue, using this compound.

Reaction Scheme:

Materials and Reagents:

  • Aryl halide (e.g., a suitable brominated or iodinated heterocyclic core)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME and water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (0.05 equiv).

  • Solvent Addition: Add the anhydrous solvent via syringe. The reaction concentration is typically around 0.1 M with respect to the aryl halide.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting aryl halide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired biaryl product.

Data Presentation

The following table summarizes the in-vitro biological activity of a series of synthesized Olaparib analogues, demonstrating the potency of this class of compounds. While not directly synthesized from this compound, this data is representative of the expected activity for novel analogues developed using this building block.[1]

Compound IDPARP-1 Inhibition IC₅₀ (nM)[1]Cell Growth Inhibition (MDA-MB-436) IC₅₀ (µM)[1]
Olaparib 1.90.8
Analogue 5a 25.32 ± 2.1515.23 ± 1.58
Analogue 5d 19.87 ± 1.6313.89 ± 1.92
Analogue 5l 16.10 ± 1.2511.62 ± 2.15

Mandatory Visualization

PARP-1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway for single-strand DNA breaks and how PARP inhibitors induce synthetic lethality in BRCA-deficient cancer cells.

PARP_Signaling_Pathway cluster_0 Normal Cell (BRCA Proficient) cluster_1 Cancer Cell (BRCA Deficient) + PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_SSB->PARP1 senses BER Base Excision Repair (BER) PARP1->BER recruits DNA_Repair_Normal DNA Repair & Cell Survival BER->DNA_Repair_Normal leads to DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP1_Inhibited PARP-1 DNA_SSB_Cancer->PARP1_Inhibited Replication_Fork Replication Fork Collapse PARP1_Inhibited->Replication_Fork unrepaired SSB leads to PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1_Inhibited inhibits DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB HR_Deficient Homologous Recombination Repair Deficient (BRCA-/-) DNA_DSB->HR_Deficient cannot be repaired by Cell_Death Synthetic Lethality & Cell Death HR_Deficient->Cell_Death results in

Caption: PARP-1 signaling in DNA repair and the mechanism of synthetic lethality.

Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines the key steps in the experimental protocol for the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow Start Start Setup 1. Reaction Setup: - Aryl Halide - Boronic Acid - Base Start->Setup Inert 2. Create Inert Atmosphere (Purge with Ar or N2) Setup->Inert Catalyst 3. Add Palladium Catalyst Inert->Catalyst Solvent 4. Add Anhydrous Solvent Catalyst->Solvent Heat 5. Heat and Stir (80-110 °C) Solvent->Heat Monitor 6. Monitor by TLC Heat->Monitor Workup 7. Reaction Work-up: - Cool - Dilute & Wash Monitor->Workup Reaction Complete Purify 8. Column Chromatography Workup->Purify Product Pure Biaryl Product Purify->Product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a highly valuable and versatile reagent for medicinal chemists. Its application in the synthesis of complex molecules, such as PARP-1 inhibitors, highlights its potential in the development of novel therapeutics. The provided protocols and data serve as a guide for researchers to utilize this building block in their drug discovery efforts. Careful optimization of reaction conditions is crucial for achieving high yields and purity of the desired products. The unique electronic and steric properties of the 2-benzyloxy-6-fluoro motif offer exciting opportunities for the design of next-generation therapeutic agents.

References

Synthesis of Biaryl Compounds Using 2-Benzyloxy-6-fluorophenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of biaryl compounds utilizing 2-Benzyloxy-6-fluorophenylboronic acid. Biaryl moieties are crucial structural motifs in numerous pharmaceuticals and functional materials. The use of this compound as a building block allows for the introduction of a unique substitution pattern, offering potential for novel molecular designs in drug discovery and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organohalide. This compound is a valuable reagent in this context, enabling the synthesis of biaryls with a benzyloxy and a fluorine substituent in a specific ortho, ortho' arrangement relative to the newly formed biaryl bond. This substitution can influence the conformational properties and biological activity of the resulting molecules.

Core Applications

Biaryl structures are prevalent in a wide range of therapeutic areas. The specific structural features imparted by this compound can be leveraged in the following areas:

  • Drug Discovery: The resulting biaryl compounds can serve as scaffolds for the development of new therapeutic agents. The benzyloxy group can be a handle for further functionalization or can be deprotected to reveal a phenol, which can be a key pharmacophoric element. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability.

  • Medicinal Chemistry: As intermediates in the synthesis of more complex molecules, these biaryl compounds are valuable building blocks for creating libraries of potential drug candidates.

  • Materials Science: Biaryl compounds are of interest for the development of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials.

Experimental Protocols

The following protocols are generalized starting points for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization may be required for specific substrates.

Protocol 1: General Suzuki-Miyaura Coupling with Aryl Bromides

This protocol is suitable for the coupling of this compound with a range of aryl bromides.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene

  • Water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Add potassium carbonate (2.0 mmol).

  • Seal the flask with a septum and purge with an inert gas for 15 minutes.

  • Under a positive pressure of the inert gas, add degassed toluene (10 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol offers a more rapid method for the synthesis of biaryl compounds.

Materials:

  • This compound

  • Aryl halide (bromide or chloride)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium carbonate (Cs₂CO₃) or another suitable base

  • 1,4-Dioxane

  • Water

  • Microwave reactor vials

Procedure:

  • In a 10 mL microwave vial containing a stir bar, combine this compound (1.5 mmol), the aryl halide (1.0 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and cesium carbonate (2.0 mmol).

  • Add 1,4-dioxane (5 mL) and water (1 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120-150 °C for 15-30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. Please note that these are representative examples, and actual results may vary depending on the specific substrates and reaction conditions.

Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Bromides (Conventional Heating)

Aryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001885-95
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O902470-80
3-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Dioxane1101275-85
2-BromonaphthalenePdCl₂(dppf) (3)-K₂CO₃ (2)Toluene/EtOH/H₂O952080-90

Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of this compound

Aryl HalideCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (min)Yield (%)
4-ChlorotoluenePd(dppf)Cl₂ (5)Cs₂CO₃ (2)Dioxane/H₂O1502075-85
1-Bromo-3,5-dimethylbenzenePd(dppf)Cl₂ (5)K₃PO₄ (2)Dioxane/H₂O1401588-98
2-Bromo-6-methoxypyridinePd(dppf)Cl₂ (5)Cs₂CO₃ (2)Dioxane/H₂O1302565-75
4-BromobenzonitrilePd(dppf)Cl₂ (5)K₂CO₃ (2)Dioxane/H₂O1501580-90

Visualizations

Experimental Workflow

The general workflow for the synthesis of biaryl compounds using this compound via a Suzuki-Miyaura coupling reaction is depicted below.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Aryl Halide - Palladium Catalyst & Ligand - Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Ar or N₂) solvent->inert heating Heat Reaction Mixture (Conventional or Microwave) inert->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify product product purify->product Isolated Biaryl Product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki-Miyaura Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura coupling reaction is a well-established mechanism involving a palladium catalyst.

suzuki_cycle cluster_reactants Reactants pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 Ar-Pd(II)-X(L₂) pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)-Ar'(L₂) pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Biaryl Product (Ar-Ar') pd_complex2->product aryl_halide Aryl Halide (Ar-X) aryl_halide->pd_complex1 boronic_acid Boronic Acid (Ar'-B(OH)₂) + Base boronic_acid->pd_complex1

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathways

While specific signaling pathways for biaryl compounds derived directly from this compound are not yet extensively documented in publicly available literature, the broader class of biaryl compounds is known to interact with a variety of biological targets. Many top-selling drugs feature a biaryl structure. The unique substitution pattern of the biaryls synthesized from this precursor may lead to interactions with targets such as:

  • Protein Kinases: Many kinase inhibitors possess a biaryl core that orients functional groups for optimal binding in the ATP pocket.

  • Nuclear Receptors: The conformational flexibility and potential for hydrogen bonding of the resulting biaryls could allow for interaction with the ligand-binding domains of nuclear receptors.

  • G-Protein Coupled Receptors (GPCRs): Biaryl structures are found in ligands for various GPCRs, where they can act as either agonists or antagonists.

Further research and biological screening are necessary to elucidate the specific signaling pathways modulated by biaryl compounds synthesized from this compound. The diagram below illustrates a generalized signaling pathway that could be influenced by a novel biaryl compound acting as a kinase inhibitor.

signaling_pathway ligand Biaryl Compound (Kinase Inhibitor) receptor Receptor Tyrosine Kinase ligand->receptor Inhibits ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Activates erk ERK mek->erk Activates transcription Transcription Factors erk->transcription Activates response Cellular Response (e.g., Proliferation, Survival) transcription->response Regulates

Caption: A generalized kinase signaling pathway potentially inhibited by a biaryl compound.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of novel biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols provided herein offer robust starting points for the synthesis of a wide range of biaryl structures. The resulting compounds hold significant potential for applications in drug discovery and materials science, warranting further investigation into their biological activities and physical properties.

Application Notes and Protocols for Suzuki Reactions with 2-Benzyloxy-6-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized tool in modern organic synthesis for the formation of carbon-carbon bonds. This method is of particular importance in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl compounds. This document provides detailed application notes and protocols for the use of 2-Benzyloxy-6-fluorophenylboronic acid in Suzuki-Miyaura coupling reactions. This substrate presents unique challenges due to the presence of two ortho-substituents, which introduce significant steric hindrance and can influence the electronic properties of the boronic acid. Careful selection of the catalyst system and reaction conditions is therefore critical to achieving high yields and purity.

The 2-benzyloxy and 6-fluoro substituents create a sterically demanding environment around the boronic acid moiety. This steric bulk can hinder the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. Furthermore, the electron-donating nature of the benzyloxy group and the electron-withdrawing nature of the fluorine atom can modulate the reactivity of the boronic acid. A common side reaction with sterically hindered boronic acids is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. Therefore, catalyst systems that promote rapid cross-coupling over protodeboronation are essential.

Catalyst System Selection

The success of Suzuki reactions with sterically hindered boronic acids like this compound is highly dependent on the choice of the palladium catalyst and the associated ligand.

Palladium Precatalysts: Several palladium sources can be effective, with the choice often depending on the ligand and reaction conditions. Common precatalysts include:

  • Palladium(II) acetate (Pd(OAc)₂): A versatile and commonly used precatalyst that is reduced in situ to the active Pd(0) species.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable source of Pd(0) that is often used in combination with phosphine ligands.

  • Palladacycles: These are highly active catalyst precursors that can lead to high turnover numbers.[1]

Ligand Selection: The choice of ligand is paramount for overcoming the steric hindrance associated with this compound. Bulky and electron-rich phosphine ligands are generally the most effective as they promote the formation of a reactive, coordinatively unsaturated palladium(0) species and facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[2][3]

Highly recommended ligands for this type of substrate include the Buchwald biaryl phosphine ligands:

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high activity in a broad range of Suzuki couplings, including those with sterically demanding substrates.

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly effective and versatile ligand for challenging couplings.

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often provides excellent results for sterically hindered and electron-rich substrates.

  • AntPhos: This ligand has shown high reactivity for sterically demanding aryl-alkyl Suzuki-Miyaura couplings and can be effective for tetra-ortho-substituted biaryl synthesis.[4]

The use of these bulky ligands can significantly accelerate the desired cross-coupling reaction, thereby minimizing undesirable side reactions such as protodeboronation.

Reaction Parameters Optimization

Beyond the catalyst system, other reaction parameters must be carefully optimized to ensure a successful coupling reaction.

Base: The base plays a crucial role in the activation of the boronic acid for the transmetalation step. For sterically hindered boronic acids, the choice of base can significantly impact the reaction outcome.

  • Potassium Phosphate (K₃PO₄): Often the base of choice for challenging Suzuki couplings, as it is a strong enough base to facilitate transmetalation without promoting significant protodeboronation.

  • Cesium Carbonate (Cs₂CO₃): A strong inorganic base that can be effective, particularly with less reactive coupling partners.

  • Potassium Fluoride (KF): A milder base that can be advantageous when base-sensitive functional groups are present in the substrates.

Solvent: The choice of solvent influences the solubility of the reactants and the catalyst, and can affect the reaction rate.

  • Toluene or Dioxane: These are common solvents for Suzuki reactions and are often used in combination with an aqueous base solution.

  • Tetrahydrofuran (THF): Another suitable solvent, particularly for reactions conducted at lower temperatures.

  • Aqueous mixtures: A mixture of an organic solvent with water is typically necessary to dissolve the inorganic base.

Temperature: The reaction temperature should be optimized to ensure a reasonable reaction rate without promoting catalyst decomposition or side reactions. For sterically hindered substrates, temperatures in the range of 80-110 °C are common.

Data Presentation: Catalyst System Comparison for Similar Substrates

Aryl HalideSterically Hindered Boronic AcidPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-Chloroanisole2,6-Dimethylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001895
2-Bromotoluene2,4,6-Triisopropylphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3)Dioxane1002488
1-Bromo-2,4,6-trimethylbenzene2-Methylphenylboronic acidPd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)Toluene1101692
2,4,6-Triisopropylphenyl bromideCyclohexylboronic acidPd(OAc)₂ (1)AntPhos (2)K₃PO₄ (3)Toluene1101285[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a general starting point and may require optimization for specific aryl halide coupling partners.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, ~0.1-0.2 M)

  • Degassed water

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the aryl halide, this compound, the palladium precatalyst, the phosphine ligand, and the base.

  • Solvent Addition: Add the anhydrous, degassed organic solvent, followed by the degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 80-110 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L_n-Ar' pd2_complex->pd2_trans Transmetalation (Ar'-B(OH)₂) pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Screening_Workflow start Define Substrates: This compound + Aryl Halide catalyst_selection Select Initial Catalyst Systems: - Pd Source (Pd(OAc)₂, Pd₂(dba)₃) - Ligand (SPhos, XPhos, RuPhos) start->catalyst_selection base_solvent_screening Screen Bases and Solvents: - Base (K₃PO₄, Cs₂CO₃) - Solvent (Toluene, Dioxane) catalyst_selection->base_solvent_screening temperature_optimization Optimize Temperature: (e.g., 80°C, 100°C, 110°C) base_solvent_screening->temperature_optimization analysis Analyze Results: (Yield, Purity, Side Products) temperature_optimization->analysis optimization Further Optimization (if needed): - Catalyst Loading - Reaction Time analysis->optimization optimization->catalyst_selection Re-screen final_protocol Finalized Protocol optimization->final_protocol Optimal Catalyst_Selection_Logic substrate Substrate: This compound steric_hindrance High Steric Hindrance (di-ortho-substituted) substrate->steric_hindrance electronic_effect Mixed Electronic Effects (Benzyloxy & Fluoro) substrate->electronic_effect ligand_choice Use Bulky, Electron-Rich Phosphine Ligands steric_hindrance->ligand_choice electronic_effect->ligand_choice ligand_examples Examples: - SPhos - XPhos - RuPhos ligand_choice->ligand_examples catalyst_precursor Select Active Pd Precatalyst: (e.g., Pd(OAc)₂, Pd₂(dba)₃) ligand_choice->catalyst_precursor base_choice Choose Appropriate Base: (e.g., K₃PO₄) catalyst_precursor->base_choice outcome Successful Suzuki Coupling base_choice->outcome

References

Application Notes and Protocols for Suzuki-Miyaura Couplings with 2-Benzyloxy-6-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-benzyloxy-6-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Due to the steric hindrance imposed by the ortho-benzyloxy and fluoro substituents, careful optimization of reaction parameters is critical for achieving high yields and purity. This document outlines recommended starting conditions, detailed experimental protocols, and troubleshooting strategies based on established methodologies for sterically hindered boronic acids.

Introduction

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are common motifs in pharmaceuticals and functional materials. This compound is a valuable building block for introducing a fluorinated, oxygenated phenyl moiety. However, the substituents at the 2- and 6-positions create significant steric hindrance around the boronic acid group, which can impede the key transmetalation step in the catalytic cycle. Consequently, the choice of base, solvent, and catalyst system is paramount for a successful coupling.

Core Principles and Considerations

The success of Suzuki-Miyaura couplings with sterically hindered boronic acids like this compound hinges on several key factors:

  • Catalyst System: The use of palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is often necessary to facilitate the oxidative addition and reductive elimination steps with sterically demanding substrates.

  • Base Selection: The base plays a crucial role in activating the boronic acid to form a more nucleophilic borate species, which is essential for transmetalation. For challenging couplings, stronger, non-nucleophilic inorganic bases are generally preferred.

  • Solvent System: The solvent must be capable of solubilizing the reactants and the catalyst system. Aprotic polar solvents, often in combination with water, are commonly employed to facilitate the dissolution of the inorganic base.

  • Reaction Temperature: Higher reaction temperatures are often required to overcome the activation energy barrier associated with sterically hindered substrates.

  • Inert Atmosphere: As with most palladium-catalyzed reactions, the rigorous exclusion of oxygen is critical to prevent catalyst degradation and homocoupling of the boronic acid.

Data Presentation: Base and Solvent Effects

While specific experimental data for this compound is not extensively available in the literature, the following tables provide a summary of commonly observed trends for the Suzuki-Miyaura coupling of sterically hindered arylboronic acids. These should be used as a starting point for reaction optimization.

Table 1: Effect of Different Bases on Reaction Yield

EntryBase (Equivalents)Typical Yield Range (%)Remarks
1K₃PO₄ (2.0 - 3.0)70 - 95Often the base of choice for sterically hindered couplings due to its high basicity and moderate nucleophilicity.
2Cs₂CO₃ (2.0 - 3.0)65 - 90Highly effective, particularly in anhydrous conditions, but more expensive.
3K₂CO₃ (2.0 - 3.0)40 - 75A common and cost-effective base, but may be less effective for highly hindered substrates.
4KF (3.0)30 - 60A milder base that can be effective in preventing protodeboronation of sensitive boronic acids.

Table 2: Effect of Different Solvents on Reaction Yield

EntrySolvent System (v/v)Typical Yield Range (%)Remarks
11,4-Dioxane / H₂O (4:1 to 10:1)75 - 95A versatile and commonly used solvent system that balances polarity and temperature range.
2Toluene / H₂O (10:1)70 - 90A good alternative, particularly for higher reaction temperatures.
3Tetrahydrofuran (THF) / H₂O (4:1)60 - 85Effective, but its lower boiling point may limit the achievable reaction temperature.
4N,N-Dimethylformamide (DMF)50 - 80A polar aprotic solvent that can be effective but may be more difficult to remove during workup.

Experimental Protocols

The following protocols are generalized starting points and should be optimized for each specific substrate combination.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equivalents)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and potassium phosphate (2.0-3.0 equiv.).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add palladium(II) acetate (0.02-0.05 equiv.) and SPhos (0.04-0.10 equiv.).

  • Add degassed 1,4-dioxane and then degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Reactants: - Aryl Halide - Boronic Acid - Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst Add Catalyst System: - Pd Source - Ligand solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (80-110 °C) solvent->heat inert->catalyst monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup (EtOAc/H2O) cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Catalytic_Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)-X L₂ pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)-Ar' L₂ pd2_ox->pd2_trans Transmetalation (Ar'-B(OR)₂ + Base) product Ar-Ar' pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Troubleshooting Common Issues

1. Low or No Conversion:

  • Problem: Inactive catalyst or insufficient reaction temperature.

  • Solution: Use a fresh batch of palladium precursor and ligand. Ensure the reaction is heated to the appropriate temperature. For particularly challenging substrates, consider using a more active pre-catalyst.

  • Problem: Inefficient base.

  • Solution: Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize its surface area.

2. Significant Protodeboronation (Replacement of -B(OH)₂ with -H):

  • Problem: Presence of water and a strong base can lead to the cleavage of the C-B bond.

  • Solution: Use anhydrous solvents and reagents. A milder base such as KF may be beneficial. Using the boronic acid pinacol ester can also enhance stability.

3. Homocoupling of the Boronic Acid:

  • Problem: This side reaction is often promoted by the presence of oxygen.

  • Solution: Ensure all solvents and the reaction mixture are thoroughly degassed. Maintain a strict inert atmosphere throughout the reaction.

By carefully selecting the reaction components and conditions, the Suzuki-Miyaura coupling of this compound can be a highly effective transformation for the synthesis of complex biaryl structures. The protocols and guidelines presented here offer a robust starting point for researchers to successfully implement this reaction in their synthetic endeavors.

Application Notes and Protocols for the Scale-Up Synthesis of 2-Benzyloxy-6-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyloxy-6-fluorophenylboronic acid is a valuable building block in medicinal chemistry and organic synthesis, frequently utilized in cross-coupling reactions such as the Suzuki-Miyaura coupling to construct complex molecular architectures. Its application is particularly prominent in the development of novel therapeutic agents. The ability to produce this reagent on a larger scale is crucial for advancing drug discovery programs from lead optimization to preclinical and clinical studies.

This document provides a representative protocol for the scale-up synthesis of this compound, designed to be adaptable from laboratory to pilot plant scales. The described multi-step synthesis involves the protection of a commercially available starting material, followed by a lithium-halogen exchange and subsequent borylation.

Overall Reaction Scheme

A plausible synthetic route for the preparation of this compound on a larger scale is a three-step process commencing with 1-bromo-2,3-difluorobenzene. This involves a nucleophilic aromatic substitution, followed by a lithium-halogen exchange and borylation, and finally hydrolysis to yield the desired product.

Experimental Protocols

Step 1: Synthesis of 1-(Benzyloxy)-2-bromo-3-fluorobenzene

  • Materials:

    • 1-bromo-2,3-difluorobenzene

    • Benzyl alcohol

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred solution of benzyl alcohol in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride portion-wise.

    • Stir the resulting mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.

    • Cool the reaction mixture back to 0 °C and add a solution of 1-bromo-2,3-difluorobenzene in anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-(benzyloxy)-2-bromo-3-fluorobenzene.

Step 2: Synthesis of 2-(Benzyloxy)-6-fluorophenylboronic acid, pinacol ester

  • Materials:

    • 1-(Benzyloxy)-2-bromo-3-fluorobenzene

    • n-Butyllithium (n-BuLi) in hexanes

    • Isopropoxyboronic acid pinacol ester

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 1-(benzyloxy)-2-bromo-3-fluorobenzene in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.

    • Add n-BuLi dropwise to the solution, maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 1 hour.

    • Add isopropoxyboronic acid pinacol ester dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 12-18 hours.

    • Quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude pinacol ester can be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 3: Synthesis of this compound

  • Materials:

    • Crude 2-(Benzyloxy)-6-fluorophenylboronic acid, pinacol ester

    • Acetone

    • 2 N Hydrochloric acid (HCl)

    • Hexanes

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

  • Procedure:

    • Dissolve the crude pinacol ester in a mixture of acetone and 2 N HCl.

    • Stir the mixture vigorously at room temperature for 4-6 hours.

    • Remove the acetone under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Triturate the crude solid with hexanes to remove non-polar impurities.

    • The resulting solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Data Presentation

The following table summarizes representative quantitative data for the scale-up synthesis of this compound. These values are illustrative and may vary depending on the specific reaction conditions and equipment used.

ScaleStarting Material (1-bromo-2,3-difluorobenzene)Overall Yield (%)Purity (by HPLC) (%)
Lab Scale 10 g55 - 65%>98%
Pilot Scale 100 g50 - 60%>98%
Production Scale 1 kg45 - 55%>97%

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the synthetic pathway and the general workflow for the preparation of this compound.

Scale_Up_Synthesis_Workflow Start Start: 1-bromo-2,3-difluorobenzene & Benzyl Alcohol Step1 Step 1: Nucleophilic Aromatic Substitution (NaH, DMF) Start->Step1 Intermediate1 Intermediate: 1-(Benzyloxy)-2-bromo-3-fluorobenzene Step1->Intermediate1 Step2 Step 2: Lithium-Halogen Exchange & Borylation (n-BuLi, i-PrOBPin, THF) Intermediate1->Step2 Intermediate2 Intermediate: Pinacol Ester Step2->Intermediate2 Step3 Step 3: Hydrolysis (HCl, Acetone) Intermediate2->Step3 Purification Purification: Recrystallization Step3->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Experimental_Logic Setup Reaction Setup (Inert Atmosphere, Cooling) ReagentAdd Controlled Reagent Addition Setup->ReagentAdd Monitoring Reaction Monitoring (TLC / LC-MS) ReagentAdd->Monitoring Quenching Reaction Quenching Monitoring->Quenching Upon Completion Workup Aqueous Workup & Extraction Quenching->Workup Drying Drying & Concentration Workup->Drying Purification Purification (Chromatography / Recrystallization) Drying->Purification Analysis Final Product Analysis (NMR, HPLC, MS) Purification->Analysis

Caption: General experimental logic for each synthetic step.

Application Notes: Protecting Group Strategies for 2-Benzyloxy-6-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Benzyloxy-6-fluorophenylboronic acid is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its structure contains three key features: a reactive boronic acid moiety, a phenol protected by a benzyl (Bn) ether, and a fluorine atom. The strategic management of the boronic acid and benzyloxy groups is critical for the successful synthesis of complex molecules. These application notes provide detailed strategies and protocols for the protection of the boronic acid group and the subsequent, selective deprotection of either the boronic acid or the benzyl ether, enabling orthogonal synthetic routes.

Core Concepts

The primary challenge in utilizing this compound in multi-step synthesis is ensuring the stability of the boronic acid group under various reaction conditions. While the benzyl ether is a relatively stable protecting group for the phenol, the boronic acid can be sensitive to oxidation, strong acids, and certain nucleophiles. Therefore, protection of the boronic acid is often necessary. An effective strategy relies on the principle of orthogonal protection , which allows for the selective removal of one protecting group in the presence of another under distinct reaction conditions.[1][2]

Protecting Group Strategies for the Boronic Acid Moiety

Several protecting groups can be employed to mask the reactivity of the boronic acid. The choice depends on the required stability and the specific conditions for deprotection.

  • Pinacol Esters: The most common strategy involves the conversion of the boronic acid to its corresponding pinacol boronate ester.[3] This is achieved by condensation with pinacol. Pinacol boronates are significantly more stable than the free boronic acids, tolerate a wider range of reaction conditions, are stable enough for chromatographic purification, and can often be used directly in Suzuki-Miyaura coupling reactions.[3][4]

  • Trifluoroborate Salts: Reacting the boronic acid with a fluoride source (e.g., KHF₂) yields a potassium trifluoroborate salt.[5] These salts are highly stable towards oxidation and are often crystalline solids, which can aid in purification.[3][5] The trifluoroborate group protects the boronic acid until it is activated for cross-coupling, typically under specific reaction conditions.

  • N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable, tridentate complexes that are inert to many reaction conditions, including Suzuki-Miyaura coupling.[6] This allows for iterative cross-coupling strategies where the MIDA-protected boron species remains intact while other boronic acids react. The free boronic acid can be readily liberated by mild basic hydrolysis.[3]

Orthogonal Deprotection Strategies

The key to advanced synthetic applications is the ability to selectively cleave either the benzyl ether or the boronic acid protecting group.

  • Cleavage of the Benzyl Ether (Deprotection of Phenol): The most common and reliable method for removing the benzyl group is catalytic hydrogenolysis.[7][8] This reaction is typically high-yielding and occurs under neutral conditions, preserving most boronic acid protecting groups, especially pinacol and MIDA esters.

  • Cleavage of the Boronic Acid Protecting Group:

    • Pinacol Esters: Deprotection often requires acidic hydrolysis.[3] To facilitate the removal of the resulting pinacol byproduct, an oxidant such as NaIO₄ can be used.[3]

    • Trifluoroborate Salts: The boronic acid can be regenerated from its trifluoroborate salt through hydrolysis with aqueous acid or base.

    • MIDA Boronates: A key advantage of MIDA esters is their facile deprotection under mild aqueous basic conditions (e.g., NaOH or NaHCO₃).[3]

Data Presentation

Table 1: Summary of Protecting Group Strategies

Functional GroupProtecting GroupProtection ConditionsDeprotection ConditionsStability & Compatibility Notes
Boronic Acid Pinacol EsterPinacol, Solvent (e.g., CH₂Cl₂, Toluene), Dean-Stark or stirring overnightAcidic hydrolysis (e.g., HCl); or NaIO₄, THF/H₂OStable to chromatography, many reagents, and can be used directly in Suzuki coupling.[3][4]
Boronic Acid Trifluoroborate SaltKHF₂, H₂OAqueous acid or baseHigh stability towards oxidation; often crystalline.[3][5]
Boronic Acid MIDA BoronateN-methyliminodiacetic acid, DMSO, heatMild aqueous base (e.g., NaOH, NaHCO₃)Exceptionally stable; allows for iterative cross-coupling.[3][6]
Phenol Benzyl (Bn) Ether(Pre-installed) BnBr, Base (e.g., K₂CO₃)Catalytic Hydrogenolysis (H₂, Pd/C); Strong Lewis acids (e.g., BCl₃)Stable to a wide range of conditions except for hydrogenolysis and strong acids.[7][8][9]

Experimental Protocols

Protocol 1: Protection of this compound as its Pinacol Ester

  • Objective: To protect the boronic acid moiety as a pinacol ester for enhanced stability.

  • Procedure:

    • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene, ~0.2 M), add pinacol (1.1 eq).

    • Stir the mixture at room temperature overnight. For faster reaction, the mixture can be heated under reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can often be used directly or purified by flash column chromatography on silica gel to yield the pure 2-(2-benzyloxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[4]

Protocol 2: Selective Deprotection of the Benzyl Group via Catalytic Hydrogenolysis

  • Objective: To selectively remove the benzyl ether to yield the corresponding phenol while keeping the boronic acid (or its ester) intact.

  • Procedure:

    • Dissolve the benzyl-protected substrate (1.0 eq) (e.g., the pinacol ester from Protocol 1) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

    • Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon).

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected phenol product.[7]

Protocol 3: Deprotection of the Pinacol Ester to Regenerate the Boronic Acid

  • Objective: To hydrolyze the pinacol ester and regenerate the free boronic acid.

  • Procedure:

    • Dissolve the pinacol boronate ester (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).

    • Add an aqueous solution of sodium periodate (NaIO₄, 2-3 eq).

    • Add a catalytic amount of a mild acid, such as aqueous HCl (1 M).

    • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free boronic acid.[3]

Visualizations

G start This compound protect_BA Protect Boronic Acid (e.g., Pinacol Ester) start->protect_BA If subsequent steps are incompatible with free boronic acid protected_intermediate Protected Intermediate protect_BA->protected_intermediate reaction Further Synthetic Steps (e.g., Coupling, Functionalization) protected_intermediate->reaction deprotect_Bn Selective Deprotection of Benzyl Group (H₂, Pd/C) reaction->deprotect_Bn Orthogonal Pathway 1 deprotect_BA Selective Deprotection of Boronic Acid PG (e.g., Acidic Hydrolysis) reaction->deprotect_BA Orthogonal Pathway 2 final_phenol 2-Hydroxy-6-fluoro- phenylboronic acid derivative deprotect_Bn->final_phenol final_boronic_acid 2-Benzyloxy-6-fluoro- phenylboronic acid deprotect_BA->final_boronic_acid

Figure 1. Logical workflow for the orthogonal protecting group strategy.

ReactionScheme cluster_start Starting Material cluster_protected Protected Intermediate cluster_deprotect_Bn Phenol Deprotection cluster_deprotect_BA Boronic Acid Deprotection p1 p2 p3 p4 p5 Start This compound Protected Pinacol Ester Protected Start->Protected Pinacol, Toluene Reflux Final_Phenol 2-Hydroxy-6-fluorophenylboronic acid pinacol ester Protected->Final_Phenol H₂, Pd/C (Pathway 1) Final_BA 2-Benzyloxy-6-fluorophenylboronic acid Protected->Final_BA NaIO₄, H₂O/THF (Pathway 2)

Figure 2. Orthogonal deprotection pathways from a pinacol-protected intermediate.

References

Application Notes and Protocols for the Purification of Products from 2-Benzyloxy-6-fluorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of biaryl and heteroaryl compounds synthesized via Suzuki-Miyaura cross-coupling reactions utilizing 2-Benzyloxy-6-fluorophenylboronic acid. The protocols outlined below are designed to ensure high purity and recovery of the final products, which are valuable intermediates in pharmaceutical and materials science research.

Introduction

This compound is a versatile reagent in palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex molecular architectures. The products of these reactions, which often possess a degree of lipophilicity and potential for various intermolecular interactions due to the benzyloxy and fluoro substituents, require robust purification strategies to remove unreacted starting materials, catalysts, and byproducts. The following sections detail common and effective purification techniques, including aqueous workup, silica gel column chromatography, and recrystallization.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide (Ar-X) is a common application leading to the formation of a new carbon-carbon bond.

General Suzuki-Miyaura Coupling Reaction:

Purification Strategies: A Comparative Overview

The choice of purification method is contingent on the physical and chemical properties of the desired product and the impurities present. Below is a summary of common techniques.

Purification MethodPrincipleTypical ApplicationAdvantagesLimitations
Aqueous Workup Liquid-liquid extraction to remove water-soluble impurities.Initial purification step to remove inorganic salts and polar byproducts.Simple, fast, and effective for removing bulk inorganic impurities.Not effective for removing non-polar organic impurities.
Silica Gel Column Chromatography Separation based on differential adsorption of compounds to a stationary phase.Primary method for separating the desired product from starting materials and organic byproducts.High resolution, applicable to a wide range of compounds.Can be time-consuming and requires significant solvent volumes.
Recrystallization Purification of a solid based on differences in solubility.Final purification step to obtain highly pure crystalline products.Can yield very high purity, cost-effective for large scales.Requires a suitable solvent system and may result in yield loss.

Quantitative Data from a Representative Purification

While specific data for products of this compound are not widely published, the following data for a structurally related fluorinated biarylpyridine provides a benchmark for expected purification outcomes.

Purification of 2-phenyl-4,6-bis(trifluoromethyl)pyridine:

Purification MethodYield (%)Purity (%)Reference
Flash Column Chromatography (Silica Gel, Hexane/Ethyl Acetate)6997.7[1]

Experimental Protocols

Protocol 1: Standard Aqueous Workup

This protocol is the initial step following the completion of the Suzuki-Miyaura coupling reaction to remove the bulk of inorganic salts and water-soluble impurities.

Materials:

  • Reaction mixture

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Cool the reaction mixture to room temperature.

  • If the reaction was carried out in a water-miscible solvent (e.g., dioxane, THF), dilute the mixture with an equal volume of water and the chosen organic extraction solvent.

  • Transfer the mixture to a separatory funnel.

  • Separate the aqueous and organic layers. Extract the aqueous layer two more times with the organic solvent.[1]

  • Combine all organic extracts.

  • Wash the combined organic layer with brine to remove residual water.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

G reaction_mixture Reaction Mixture dilute Dilute with Water & Organic Solvent reaction_mixture->dilute extract Liquid-Liquid Extraction dilute->extract separate Separate Layers extract->separate wash Wash with Brine separate->wash dry Dry over Anhydrous Salt wash->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate crude_product Crude Product concentrate->crude_product

Aqueous Workup Workflow
Protocol 2: Purification by Silica Gel Column Chromatography

This is the most common and effective method for isolating the desired biaryl product from organic impurities.

Materials:

  • Crude product from Protocol 1

  • Silica gel (230-400 mesh)

  • Eluent system (e.g., Hexane/Ethyl Acetate, Chloroform/Methanol)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Prepare a slurry of silica gel in the non-polar component of the eluent system (e.g., hexane).

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane).

  • Load the dissolved sample onto the top of the silica gel column.

  • Begin eluting the column with the chosen solvent system. A typical starting point for biaryl compounds is a gradient of 0% to 20% ethyl acetate in hexane.[1]

  • Collect fractions in separate tubes.

  • Monitor the separation by TLC, visualizing the spots under a UV lamp.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

G crude_product Crude Product load_sample Load Sample crude_product->load_sample prepare_column Prepare Silica Gel Column prepare_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure Identify pure fractions evaporate Evaporate Solvent combine_pure->evaporate pure_product Purified Product evaporate->pure_product

Column Chromatography Workflow
Protocol 3: Purification by Recrystallization

For solid products, recrystallization can be an excellent final step to achieve high purity.

Materials:

  • Purified solid product from Protocol 2

  • Recrystallization solvent or solvent pair (e.g., Ethanol/Water, Dichloromethane/Heptane)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Place the solid product in an Erlenmeyer flask.

  • Add a minimal amount of the hot recrystallization solvent (or the more soluble solvent of a pair) to just dissolve the solid.

  • If a solvent pair is used, add the less soluble solvent dropwise until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove residual solvent.

G solid_product Solid Product dissolve Dissolve in Hot Solvent solid_product->dissolve cool_slowly Cool to Room Temperature dissolve->cool_slowly cool_ice_bath Cool in Ice Bath cool_slowly->cool_ice_bath filter_crystals Filter Crystals cool_ice_bath->filter_crystals wash_crystals Wash with Cold Solvent filter_crystals->wash_crystals dry_crystals Dry under Vacuum wash_crystals->dry_crystals pure_crystals Highly Pure Crystalline Product dry_crystals->pure_crystals

Recrystallization Workflow

Troubleshooting and Key Considerations

  • Choice of Eluent for Chromatography: The polarity of the eluent is critical. For non-polar biaryls, a low percentage of ethyl acetate in hexane is often sufficient. For more polar products, particularly those containing nitrogen heterocycles, a more polar system like chloroform/methanol may be necessary.

  • Streaking on TLC: If the compound streaks on the TLC plate, it may indicate that the compound is too acidic or basic. Adding a small amount of acetic acid or triethylamine to the eluent can often resolve this issue.

  • Difficult Separations: If the product and a major impurity have very similar polarities, a different stationary phase (e.g., alumina, C18-functionalized silica) or a different chromatographic technique (e.g., preparative HPLC) may be required.

  • Product Solubility: The benzyloxy group generally increases the solubility of the product in common organic solvents, which is advantageous for chromatography but may require a carefully selected solvent pair for successful recrystallization.

By following these detailed protocols and considering the key points, researchers can effectively purify the products of reactions involving this compound, enabling the advancement of their research and development projects.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 2-Benzyloxy-6-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals who are encountering low yields when using 2-benzyloxy-6-fluorophenylboronic acid. This sterically hindered and electronically complex substrate can present unique challenges. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I experiencing low to no yield in my Suzuki coupling with this compound?

A1: Low yields with this substrate are often attributed to a combination of steric hindrance and electronic effects. The substituents at both ortho positions (benzyloxy and fluorine) to the boronic acid create significant steric bulk, which can impede key steps in the catalytic cycle.

  • Steric Hindrance: The bulky benzyloxy group and the adjacent fluorine atom hinder the approach of the palladium catalyst to the boronic acid, which is necessary for the crucial transmetalation step. This steric congestion can also slow down the reductive elimination step, which forms the desired carbon-carbon bond. For sterically demanding systems, the choice of catalyst and ligand is paramount.

  • Electronic Effects: The fluorine atom is strongly electron-withdrawing, which can influence the reactivity of the boronic acid. While electron-withdrawing groups can sometimes accelerate certain steps, the overall electronic nature of the substrate in combination with its steric profile makes it a challenging coupling partner.

  • Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for such sterically hindered substrates. The use of bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos), is often necessary to achieve good yields. These ligands help to stabilize the active palladium(0) species and promote both the oxidative addition and reductive elimination steps of the catalytic cycle.

Q2: What are the most critical parameters to optimize for this specific Suzuki coupling?

A2: For challenging substrates like this compound, a systematic optimization of the following parameters is crucial:

  • Ligand Selection: This is often the most critical factor. Bulky and electron-rich monophosphine ligands are generally the best choice.

  • Base Selection: The base activates the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and the prevalence of side reactions.

  • Solvent System: The choice of solvent affects the solubility of the reactants and the catalyst, and can influence the reaction kinetics. Anhydrous and thoroughly degassed solvents are essential.

  • Temperature: Higher temperatures are often required for sterically hindered substrates to overcome the activation energy barrier. However, excessively high temperatures can lead to catalyst decomposition or side reactions.

Q3: I am observing the formation of phenol instead of my desired product. What is happening and how can I prevent it?

A3: The formation of 2-fluoro-6-hydroxy-biphenyl suggests that debenzylation (cleavage of the benzyl ether) is occurring. This is a known potential side reaction under certain palladium-catalyzed conditions, although it is more commonly associated with hydrogenolysis.

  • Potential Causes:

    • Hydrogen Source: Trace amounts of hydrogen gas, or transfer hydrogenolysis from a solvent or additive, could lead to cleavage of the benzyl ether in the presence of the palladium catalyst.

    • Lewis Acidity: Some reagents or additives might exhibit Lewis acidity that promotes benzyl ether cleavage.

    • Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of this side reaction.

  • Troubleshooting Steps:

    • Use High-Purity Reagents: Ensure all reagents and solvents are free from contaminants that could act as a hydrogen source.

    • Optimize Reaction Time and Temperature: Monitor the reaction progress closely and avoid unnecessarily long reaction times or excessive heat.

    • Change the Base: Some bases may be more prone to promoting this side reaction. Consider screening different bases.

    • Protecting Group Choice: If debenzylation remains a persistent issue, consider using a more robust protecting group for the hydroxyl function.

Q4: How can I minimize protodeboronation of my boronic acid?

A4: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom. This is particularly prevalent with electron-deficient or sterically hindered boronic acids, especially in the presence of water and a strong base.

  • Mitigation Strategies:

    • Anhydrous Conditions: Use thoroughly dried and degassed solvents and reagents. Perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).

    • Choice of Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using milder bases like K₂CO₃ or CsF. Potassium phosphate (K₃PO₄) is often a good choice as it is a strong enough base for transmetalation but can be used under relatively anhydrous conditions.

    • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin), can significantly reduce the rate of protodeboronation.

Data Presentation: Comparative Reaction Conditions

Table 1: Suzuki Coupling of 2-(Trifluoromethoxy)phenylboronic Acid with 2-bromo-1,3-dichloro-5-nitrobenzene

Catalyst (mol%)Ligand (mol%)Base (2 equiv)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (5)PPh₃ (10)K₂CO₃THF60160
Pd₂(dba)₃ (5) L1* (10) K₂CO₃ THF 60 1 85
Pd₂(dba)₃ (5)DPPF (10)K₂CO₃THF60120
Pd₂(dba)₃ (5)L1* (10)Cs₂CO₃THF60171
Pd₂(dba)₃ (5)L1* (10)NaOHTHF60150

* L1 = 4-(2-(diphenylphosphino)phenyl)morpholine

Data compiled from research on sterically hindered substrates and is intended for illustrative purposes.

Table 2: Illustrative Conditions for Suzuki Coupling of 2,6-Disubstituted Phenylboronic Acids

Aryl HalideBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)
4-Chloroanisole2,6-Dimethylphenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10095
2-Bromotoluene2,6-Dimethoxyphenylboronic AcidPd₂(dba)₃ / SPhosK₃PO₄Dioxane8092
1-Bromo-4-tert-butylbenzene2-Methyl-6-methoxyphenylboronic AcidXPhos Pd G3K₃PO₄2-MeTHF8088

This table summarizes representative data from various sources for sterically hindered Suzuki couplings and should be used as a guide for condition screening.

Experimental Protocols

Below is a general experimental protocol that can be used as a starting point for the Suzuki coupling of this compound. Note: This protocol requires optimization for your specific aryl halide coupling partner.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald precatalyst like XPhos Pd G3) (1-5 mol%)

  • Bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos) (1.2 - 2.4 equiv relative to Pd)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, 2-MeTHF)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes by evacuating and backfilling three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst and the ligand.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key relationships and workflows for troubleshooting low yields in this challenging Suzuki coupling.

Suzuki_Troubleshooting_Workflow Start Low Yield Observed with This compound Check_Basics Verify Reagent Purity & Stoichiometry - Boronic Acid (check for degradation) - Aryl Halide - Catalyst & Ligand (use fresh) - Anhydrous & Degassed Solvents Start->Check_Basics Initial Checks Check_Conditions Review Reaction Conditions - Inert Atmosphere (thoroughly degassed?) - Temperature (high enough for steric hindrance?) - Stirring (efficient mixing?) Start->Check_Conditions Optimize_Catalyst Optimize Catalyst System (Steric Hindrance is Key Issue) Check_Basics->Optimize_Catalyst If reagents are pure Check_Conditions->Optimize_Catalyst Ligand_Screen Screen Bulky, Electron-Rich Ligands - Buchwald Ligands (SPhos, XPhos, RuPhos) - Other specialized ligands Optimize_Catalyst->Ligand_Screen Optimize_Base Optimize Base Ligand_Screen->Optimize_Base Success Improved Yield Ligand_Screen->Success Base_Screen Screen Bases - K₃PO₄ (often effective for hindered couplings) - K₂CO₃, Cs₂CO₃ (milder options) - Anhydrous vs. Aqueous conditions Optimize_Base->Base_Screen Optimize_Solvent Optimize Solvent Base_Screen->Optimize_Solvent Base_Screen->Success Solvent_Screen Screen Solvents - Toluene, Dioxane (common choices) - 2-MeTHF, CPME (alternative ethereal solvents) Optimize_Solvent->Solvent_Screen Analyze_Side_Products Analyze for Side Products Solvent_Screen->Analyze_Side_Products If yield is still low Solvent_Screen->Success Protodeboronation Protodeboronation Product Detected? (Arene from boronic acid) Analyze_Side_Products->Protodeboronation Debenzylation Debenzylation Product Detected? (Phenol formation) Analyze_Side_Products->Debenzylation Homocoupling Homocoupling Product Detected? (Boronic acid dimer) Analyze_Side_Products->Homocoupling Solution_Proto Implement Mitigation Strategies: - Use anhydrous conditions - Switch to milder base - Use boronate ester (e.g., Bpin) Protodeboronation->Solution_Proto Solution_Debenzyl Implement Mitigation Strategies: - Lower temperature - Reduce reaction time - Ensure no H₂ source Debenzylation->Solution_Debenzyl Solution_Homo Implement Mitigation Strategies: - Rigorous degassing - Ensure active Pd(0) source Homocoupling->Solution_Homo Solution_Proto->Start Re-evaluate & Re-optimize Solution_Debenzyl->Start Re-evaluate & Re-optimize Solution_Homo->Start Re-evaluate & Re-optimize

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X Ln oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd2 Ar-Pd(II)-Ar' Ln transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Technical Support Center: Troubleshooting Protodeboronation of 2-Benzyloxy-6-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues related to the protodeboronation of 2-Benzyloxy-6-fluorophenylboronic acid during your experiments, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter when using this compound, an ortho-substituted and potentially electron-deficient boronic acid, in your synthetic protocols.

Q1: What is protodeboronation and why is it a significant issue with this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This leads to the formation of 1-benzyloxy-3-fluorobenzene as a byproduct, reducing the yield of your desired coupled product and complicating purification.[2][3] this compound is particularly susceptible to this reaction due to the presence of an ortho-fluoro substituent, which can influence the acidity and stability of the boronic acid moiety.[4][5]

Q2: I am observing a significant amount of the protodeboronated byproduct. What are the most likely causes?

A2: Several factors can promote protodeboronation. The most common culprits include:

  • Reaction pH: The pH of the reaction medium is a critical factor.[3] Both acidic and basic conditions can catalyze protodeboronation, with the rate often being minimized at a neutral pH for simple arylboronic acids.[1] For some heteroarylboronic acids, the maximum rate of decomposition is observed at neutral pH due to the formation of reactive zwitterionic species.[6][7]

  • High Temperature: Elevated temperatures, while often necessary to drive the desired coupling reaction, can also accelerate the rate of protodeboronation.[8]

  • Presence of Water: Water acts as the proton source for the protodeboronation reaction.[9] Reactions run in aqueous or protic solvents are more prone to this side reaction.

  • Choice of Base: Strong bases, especially in aqueous media, can significantly accelerate protodeboronation.[9] The base's strength and concentration influence the reaction's pH and the speciation of the boronic acid.[4]

  • Prolonged Reaction Times: The longer the boronic acid is exposed to unfavorable conditions, the greater the extent of protodeboronation.

  • Catalyst Activity: A slow or inefficient catalyst for the desired cross-coupling reaction can allow the competing protodeboronation reaction to become more significant.[1]

Q3: How can I minimize protodeboronation in my Suzuki-Miyaura coupling reaction?

A3: To suppress protodeboronation, a multi-faceted approach to optimize your reaction conditions is recommended:

  • Modify the Base: Switch to a milder base. Instead of strong bases like sodium hydroxide (NaOH), consider using potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF).[6][9]

  • Use Anhydrous Conditions: Whenever possible, perform the reaction under anhydrous conditions to minimize the presence of a proton source.[9] Use dry, degassed solvents.

  • Lower the Reaction Temperature: Investigate if the reaction can proceed at a lower temperature. Even a modest reduction can significantly slow down the rate of protodeboronation.[8]

  • Employ a More Active Catalyst System: Utilize a highly active palladium catalyst and ligand system to accelerate the desired Suzuki coupling, allowing it to outcompete the protodeboronation side reaction.[1] Buchwald-type biarylphosphine ligands are often effective for challenging substrates.[9]

  • Use Boronic Acid Derivatives: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or an organotrifluoroborate.[1][3] These derivatives act as a "slow-release" source of the boronic acid, maintaining a low concentration in the reaction mixture and thus minimizing side reactions.[3]

Q4: I am using the pinacol ester of this compound and still observe protodeboronation. What should I do?

A4: While boronic esters are generally more stable than the corresponding boronic acids, they can still undergo hydrolysis to the boronic acid, which then protodeboronates.[10] If you are still observing this side reaction, consider the following:

  • Optimize Reaction Conditions: Focus on accelerating the rate of the desired coupling reaction. This includes using a more active catalyst, a suitable solvent, and optimizing the temperature.[6]

  • Switch to a More Stable Derivative: If feasible, consider using an even more stable derivative like a MIDA boronate, which can offer enhanced stability and controlled release of the boronic acid.[1][11]

  • Anhydrous Conditions: Ensure your reaction is strictly anhydrous, as water is required for the initial hydrolysis of the ester.

Q5: How can I purify my desired product from the protodeboronated byproduct?

A5: Purification can often be achieved using standard techniques such as flash column chromatography on silica gel.[9] The polarity of the desired product and the 1-benzyloxy-3-fluorobenzene byproduct will likely be different enough to allow for separation. If purification is challenging, consider forming a diethanolamine adduct of any unreacted boronic acid, which is often crystalline and can be more easily separated.[12]

Data Presentation

Table 1: Illustrative Effect of Reaction Conditions on Suzuki Coupling Outcome

EntryBaseSolvent SystemTemperature (°C)Desired Product Yield (%)Protodeboronation (%)
1NaOHDioxane/H₂O (4:1)1004550
2K₃PO₄Dioxane/H₂O (4:1)1006530
3K₃PO₄Anhydrous Dioxane1008015
4K₃PO₄Anhydrous Dioxane8075<10
5CsFAnhydrous Toluene11085<5

Experimental Protocols

Protocol 1: General Procedure for Minimizing Protodeboronation in Suzuki-Miyaura Coupling

This protocol provides a starting point for optimizing your reaction to favor the desired cross-coupling over protodeboronation.

  • Reagent Preparation:

    • Ensure the this compound (or its pinacol ester) is pure and dry.

    • Use a high-purity, degassed solvent (e.g., dioxane, toluene). Anhydrous solvents are highly recommended.[9]

    • Use a fresh, high-quality palladium catalyst and ligand.

  • Reaction Setup:

    • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound or its ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

    • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[3]

    • Under a positive pressure of the inert gas, add the degassed solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

    • Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., a Buchwald ligand like SPhos, 1-1.2 times the palladium amount).

  • Reaction Execution:

    • Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (start with a moderate temperature, e.g., 80 °C).[6]

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[9]

Visualizations

Protodeboronation_Mechanism cluster_base Base-Catalyzed Pathway cluster_acid Acid-Catalyzed Pathway ArylBOH2 Ar-B(OH)₂ ArylBOH3 [Ar-B(OH)₃]⁻ ArylBOH2->ArylBOH3 + OH⁻ ArylBOH3->ArylBOH2 - OH⁻ ArylH_base Ar-H ArylBOH3->ArylH_base + H₂O (ipso-protonation) BOH4 B(OH)₄⁻ ArylBOH2_acid Ar-B(OH)₂ ArylH_acid Ar-H ArylBOH2_acid->ArylH_acid + H₃O⁺ BOH2_plus B(OH)₂⁺

Caption: General mechanisms for base- and acid-catalyzed protodeboronation.

Troubleshooting_Workflow decision decision action action problem problem start Start: Low Yield, High Protodeboronation check_base Is a strong base (e.g., NaOH) used? start->check_base change_base Action: Switch to a milder base (K₃PO₄, K₂CO₃, CsF) check_base->change_base Yes check_solvent Is an aqueous or protic solvent used? check_base->check_solvent No change_base->check_solvent use_anhydrous Action: Use anhydrous, degassed solvent check_solvent->use_anhydrous Yes check_temp Is the reaction temperature high (>100 °C)? check_solvent->check_temp No use_anhydrous->check_temp lower_temp Action: Lower the reaction temperature check_temp->lower_temp Yes check_catalyst Is the catalyst known to be highly active? check_temp->check_catalyst No lower_temp->check_catalyst consider_derivative Action: Use a more stable boronic acid derivative (Pinacol ester, MIDA boronate) check_catalyst->consider_derivative No end Improved Yield, Low Protodeboronation check_catalyst->end Yes change_catalyst Action: Use a more active catalyst system (e.g., Buchwald ligands) consider_derivative->end

Caption: Troubleshooting workflow for protodeboronation in Suzuki-Miyaura coupling.

References

Technical Support Center: 2-Benzyloxy-6-fluorophenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered when using 2-Benzyloxy-6-fluorophenylboronic acid in cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling?

A1: Due to its structure, featuring two ortho-substituents, this boronic acid is prone to three main side reactions:

  • Protodeboronation: The replacement of the boronic acid functional group (-B(OH)₂) with a hydrogen atom, yielding 1-benzyloxy-3-fluorobenzene. This is a very common side reaction for sterically hindered and electron-rich boronic acids.[1][2]

  • Homocoupling: The palladium-catalyzed dimerization of the boronic acid to form 2,2'-bis(benzyloxy)-6,6'-difluorobiphenyl. This is often promoted by the presence of oxygen.[3]

  • Debenzylation: Potential cleavage of the benzyl ether to form 2-fluoro-6-hydroxyphenylboronic acid or its derivatives, particularly under harsh conditions or in the presence of a hydrogen source where the palladium catalyst can facilitate hydrogenolysis.

Q2: Why is this compound particularly susceptible to these side reactions?

A2: The susceptibility arises from significant steric hindrance. The benzyloxy and fluoro groups at the ortho positions impede the approach of the palladium catalyst to the boronic acid, which can slow down the crucial transmetalation step of the catalytic cycle.[1][4] When the desired cross-coupling is slow, competing side reactions like protodeboronation and homocoupling become more prevalent.[1]

Q3: How can I minimize protodeboronation?

A3: Protodeboronation is often accelerated by strong bases and the presence of a proton source, like water.[2] To minimize it, consider the following strategies:

  • Use Milder or Anhydrous Bases: Switch from strong aqueous bases (e.g., K₃PO₄ in aqueous dioxane) to milder or anhydrous bases like cesium fluoride (CsF) or potassium fluoride (KF).

  • Employ Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried and run the reaction under a strictly inert atmosphere to minimize water content.

  • Convert to a Boronate Ester: Converting the boronic acid to a more stable derivative, such as a pinacol boronate ester or an MIDA boronate ester, can suppress protodeboronation by providing a "slow release" of the boronic acid under the reaction conditions.[2]

Q4: What are the best practices to prevent homocoupling?

A4: Homocoupling is typically an oxidative process often mediated by oxygen.[3][5] Prevention involves:

  • Thorough Degassing: Ensure all solvents are properly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.

  • Maintain Inert Atmosphere: Run the reaction in a sealed vessel (e.g., a Schlenk flask) under a positive pressure of an inert gas throughout the experiment.

  • Use a Pd(0) Source: Using a Pd(0) precatalyst, such as Pd₂(dba)₃, can sometimes reduce the likelihood of side reactions that are promoted by Pd(II) species.

Q5: Is debenzylation a significant concern during the Suzuki coupling?

A5: While not as common as protodeboronation, debenzylation can occur. Palladium catalysts, particularly Pd/C, are classic reagents for hydrogenolysis (cleavage of benzyl ethers with H₂).[6] In a Suzuki coupling, if a hydrogen source is inadvertently present (e.g., certain solvents or additives acting as hydrogen donors), the Pd(0) catalyst generated in the cycle could potentially facilitate debenzylation.[7][8] To avoid this, use solvents not known to be hydrogen donors and ensure reagents are pure.

Troubleshooting Guides

Issue 1: Low yield of the desired product with 1-benzyloxy-3-fluorobenzene as the major byproduct.

This indicates that protodeboronation is the dominant reaction pathway.

Troubleshooting Steps:

  • Evaluate the Base: Strong bases in the presence of water accelerate protodeboronation. Switch to a milder or non-aqueous base.

  • Ensure Anhydrous Conditions: Water is the primary proton source. Dry solvents and reagents thoroughly. Consider adding molecular sieves.

  • Modify the Boron Reagent: Convert the boronic acid to its corresponding pinacol or MIDA ester. These derivatives are more stable and less prone to premature decomposition.[2]

  • Increase Reaction Rate: Use a more active catalyst system (e.g., a Buchwald ligand/precatalyst) to accelerate the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[1][4]

Disclaimer: The following data is illustrative and based on typical outcomes for sterically hindered boronic acids. Actual yields will vary.

Condition IDBase (equiv.)Solvent SystemTemp (°C)Desired Product Yield (%)Protodeboronation (%)Homocoupling (%)
AK₃PO₄ (3.0)Dioxane/H₂O (4:1)1003555<5
BCsF (3.0)Anhydrous THF807515<5
CK₂CO₃ (3.0)Anhydrous Toluene1106030<5
Issue 2: Significant formation of 2,2'-bis(benzyloxy)-6,6'-difluorobiphenyl byproduct.

This points to a problem with homocoupling of the boronic acid.

Troubleshooting Steps:

  • Improve Inert Atmosphere Technique: Review your experimental setup to eliminate any potential oxygen entry points. Ensure thorough degassing of all liquids.

  • Optimize Catalyst System: While homocoupling can occur with many palladium catalysts, some ligand systems may favor it more than others. Screening different bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may identify a system that promotes cross-coupling over homocoupling.[3]

  • Check Reagent Purity: Impurities in the boronic acid or other reagents can sometimes initiate side reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol is optimized for sterically hindered substrates and aims to minimize side reactions.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and a finely powdered anhydrous base (e.g., CsF, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., THF or Dioxane) via syringe.

  • Reaction Execution: With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 80–100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of 2-(2-Benzyloxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)

Converting the boronic acid to its pinacol ester can significantly improve its stability.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in an anhydrous solvent like THF or Dichloromethane.

  • Drying Agent: Add a drying agent, such as anhydrous magnesium sulfate (MgSO₄), to the mixture to scavenge the water produced during the reaction.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or NMR until the starting boronic acid is fully consumed.

  • Workup: Filter off the drying agent and wash with the solvent. Concentrate the filtrate under reduced pressure.

  • Purification: The resulting pinacol ester can often be used directly in the subsequent cross-coupling reaction without further purification. If necessary, it can be purified by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield or Complex Mixture? byproducts Identify Byproducts (GC-MS, LC-MS, NMR) start->byproducts protodeboronation Protodeboronation Dominant? byproducts->protodeboronation homocoupling Homocoupling Dominant? byproducts->homocoupling debenzylation Debenzylation Observed? byproducts->debenzylation unreacted_sm Mainly Unreacted Starting Material? byproducts->unreacted_sm protodeboronation->homocoupling No sol_proto 1. Use Anhydrous Base (CsF, KF) 2. Use Anhydrous Solvent 3. Convert to Boronate Ester protodeboronation->sol_proto Yes homocoupling->debenzylation No sol_homo 1. Ensure Rigorous Degassing 2. Maintain Inert Atmosphere 3. Screen Catalyst/Ligand homocoupling->sol_homo Yes debenzylation->unreacted_sm No sol_debenzyl 1. Avoid H₂ Donor Solvents 2. Check Reagent Purity 3. Lower Reaction Temperature debenzylation->sol_debenzyl Yes sol_sm 1. Increase Temperature 2. Screen More Active Catalysts (e.g., Buchwald Precatalysts) 3. Screen Bases/Solvents unreacted_sm->sol_sm Yes

Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.

Reaction_Pathways cluster_0 Starting Materials cluster_1 Reaction Products BoronicAcid 2-Benzyloxy-6-fluorophenyl- boronic Acid Catalyst Pd Catalyst, Base, Solvent BoronicAcid->Catalyst ArylHalide Ar-X ArylHalide->Catalyst DesiredProduct Desired Cross-Coupled Product ProtoProduct Protodeboronation Product HomoProduct Homocoupling Product Catalyst->DesiredProduct Desired Pathway Catalyst->ProtoProduct Side Reaction (+ H₂O) Catalyst->HomoProduct Side Reaction (+ O₂)

Caption: Competing reaction pathways in the Suzuki-Miyaura coupling.

Inert_Atmosphere_Setup Experimental Setup for Inert Atmosphere cluster_flask Schlenk Flask Flask_Content Reaction Mixture (Stir Bar) Bubbler Oil Bubbler (Pressure Outlet) Flask_Content->Bubbler Maintains positive inert gas pressure Gas_Line Inert Gas Line (Ar or N₂) Stopcock Two-Way Stopcock Gas_Line->Stopcock Vacuum Vacuum Line Vacuum->Stopcock Stopcock->Flask_Content Evacuate & Backfill (3x) to remove O₂

Caption: Schematic for ensuring an inert reaction atmosphere.

References

improving the solubility of 2-Benzyloxy-6-fluorophenylboronic acid in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the solubility of 2-Benzyloxy-6-fluorophenylboronic acid in reaction mixtures, particularly for applications like Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my primary reaction solvent. What is the first thing I should try?

A1: Poor solubility is a common issue with complex boronic acids. The first and simplest approach is to introduce a co-solvent. A small amount of a polar aprotic solvent like DMF or DMSO, or an alcohol such as methanol or ethanol, can significantly enhance solubility when added to a primary solvent like dioxane or toluene.[1] It is recommended to add the co-solvent in small increments (e.g., 5-10% of the total volume) while stirring to find the optimal ratio for your specific reaction.[1]

Q2: What are the most common solvents used for Suzuki-Miyaura reactions involving poorly soluble boronic acids?

A2: A variety of organic solvents are suitable for Suzuki-Miyaura reactions.[2] For boronic acids with solubility challenges, solvent systems often include dioxane, tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.[2] Frequently, a small amount of water is added to the organic solvent, which can be beneficial for the reaction mechanism and solubility.[2][3]

Q3: Can I gently heat the mixture to help dissolve the boronic acid?

A3: Yes, gentle heating can be an effective method to increase the dissolution rate.[1][4] Suspend the boronic acid in your chosen solvent system and gradually heat the mixture while stirring. However, you must ensure that the reaction temperature is compatible with the stability of all reactants, the palladium catalyst, and the final products to avoid degradation.[1]

Q4: How does adding a base help with the solubility of boronic acids?

A4: Boronic acids are Lewis acids and can react with bases. The addition of a base, such as sodium hydroxide or potassium carbonate, can deprotonate the boronic acid to form a more polar and soluble boronate salt.[5][6] This is a fundamental step in the Suzuki-Miyaura catalytic cycle, as it activates the boronic acid for the transmetalation step.[6]

Q5: I've noticed my boronic acid forming a white, less soluble solid upon storage. What is happening?

A5: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides, known as boroxines.[1] This process can complicate accurate measurements and may affect solubility. While boroxines can often be used directly in reactions as they hydrolyze back to the boronic acid in the presence of water, it is best to store this compound in a cool, dry place and tightly sealed from moisture to minimize their formation.[1]

Q6: Are there any chemical modifications I can make to the boronic acid to improve its solubility for the reaction?

A6: Yes, converting the boronic acid to a boronic ester, such as a pinacol ester, can improve its stability and solubility in organic solvents.[2] These esters are often more stable and less prone to dehydration.[2] Another strategy involves complexing the boronic acid with diethanolamine, which forms air- and water-stable crystalline solids that can be used directly in Suzuki coupling reactions under the right conditions.[7]

Troubleshooting Guide: Solubility Issues

This section provides a systematic approach to resolving solubility problems with this compound during your experiment.

Initial Solubility Test

Table 1: Qualitative Solubility of Phenylboronic Acid in Various Organic Solvents

Solvent ClassExample SolventsGeneral Solubility of Phenylboronic Acid
Ethers Tetrahydrofuran (THF), DioxaneSoluble
Ketones AcetoneSoluble[9][10]
Halogenated Chloroform, DichloromethaneSoluble[9][10]
Amides Dimethylformamide (DMF)Soluble
Aromatics TolueneSparingly Soluble
Hydrocarbons Cyclohexane, MethylcyclohexaneLow Solubility[9][10]

This table serves as a general guide. The benzyloxy and fluoro substituents on your specific compound will alter its polarity and solubility profile.

Troubleshooting Workflow

If you encounter solubility issues, follow the decision tree below to identify a solution.

G cluster_legend Legend start Solubility Issue: 2-Benzyloxy-6-fluorophenylboronic acid does not dissolve solvent Step 1: Add a Co-solvent (e.g., 5-20% DMF, DMSO, or Ethanol) start->solvent ester Alternative Strategy: Convert to Boronic Ester (e.g., Pinacol ester) start->ester Proactive approach heat Step 2: Apply Gentle Heating (Monitor stability) solvent->heat Still insoluble base Step 3: Ensure Proper Base Addition (e.g., K2CO3, Cs2CO3) Forms soluble boronate salt. heat->base Still insoluble success Success: Proceed with Reaction base->success Dissolves ester->success k1 Initial Problem k2 Sequential Steps k3 Alternative Method k4 Resolution

Caption: Troubleshooting decision tree for solubility issues.

Experimental Protocols

Protocol 1: Improving Solubility with a Co-solvent

This protocol details the most common method for enhancing solubility in a reaction mixture.

  • Reaction Setup : In a reaction vessel under an inert atmosphere, add your aryl halide, palladium catalyst, and ligand to the primary reaction solvent (e.g., 10 mL of Toluene or Dioxane).

  • Add Boronic Acid : Add the this compound to the stirred mixture.

  • Introduce Co-solvent : If the boronic acid does not dissolve, add a co-solvent (e.g., DMF) dropwise with vigorous stirring. Start with approximately 5-10% of the total solvent volume (e.g., 0.5-1.0 mL for a 10 mL primary solvent volume).

  • Observe Dissolution : Continue adding the co-solvent in small portions until the solid dissolves. Gentle heating or sonication can be used concurrently to aid dissolution.[1]

  • Proceed with Reaction : Once a homogenous solution is achieved, add the base and any other remaining reagents to proceed with the reaction.

Protocol 2: Conversion to a Pinacol Ester

If solubility issues persist or if the boronic acid shows signs of degradation, converting it to a more stable pinacol ester is a reliable strategy.

  • Preparation : In a round-bottom flask, suspend this compound (1 equivalent) and pinacol (1.1 equivalents) in a suitable solvent such as toluene or THF.

  • Dehydration : Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically. The reaction is typically complete within 2-4 hours.

  • Work-up : Once the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Isolation : Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki-Miyaura coupling reaction without further purification. If necessary, purify by column chromatography or recrystallization.

  • Usage : The isolated boronic ester can then be used in the coupling reaction, where it often exhibits improved solubility and stability.[2]

G cluster_0 Solubility Enhancement Workflow start Start: Insoluble Boronic Acid primary_solvent 1. Dissolve in Primary Solvent (e.g., Toluene, Dioxane) start->primary_solvent check1 Is it fully dissolved? primary_solvent->check1 add_cosolvent 2. Add Co-solvent (e.g., DMF, Ethanol) check1->add_cosolvent No end End: Soluble for Reaction check1->end Yes check2 Is it fully dissolved? add_cosolvent->check2 apply_heat 3. Apply Gentle Heating check2->apply_heat No check2->end Yes check3 Is it fully dissolved? apply_heat->check3 derivatize 4. Alternative: Derivatize (e.g., to Pinacol Ester) check3->derivatize No check3->end Yes derivatize->end

Caption: General experimental workflow for improving solubility.

References

Technical Support Center: Catalyst Deactivation with 2-Benzyloxy-6-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical reactions involving 2-Benzyloxy-6-fluorophenylboronic acid, with a focus on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Low or no yield in Suzuki-Miyaura coupling reactions with this compound can often be attributed to a combination of steric hindrance and electronic effects. The presence of two ortho-substituents (benzyloxy and fluoro groups) creates significant steric bulk around the boronic acid moiety, which can impede the crucial transmetalation step in the catalytic cycle.[1] Additionally, the electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the boronic acid, further slowing down the reaction.[2] Key areas to investigate include the choice of catalyst system (palladium precursor and ligand), the base, and the reaction conditions.[1]

Q2: I am observing significant formation of a homocoupled byproduct from my this compound. What is the likely cause and how can I minimize it?

A2: The formation of a biaryl byproduct through the homocoupling of this compound is commonly caused by the presence of oxygen in the reaction mixture.[1][3] Oxygen can lead to the oxidative homocoupling of the boronic acid and can also contribute to the decomposition of the palladium catalyst.[3] To minimize this side reaction, it is critical to ensure that all solvents and reagents are thoroughly degassed and that the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1][4] Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, may also help to reduce homocoupling.[1]

Q3: Could the benzyloxy group in this compound be poisoning my palladium catalyst?

A3: While not a classic catalyst poison in the same vein as sulfur or cyanide compounds, the oxygen atom of the benzyloxy group has the potential to coordinate to the palladium center. This coordination can sometimes lead to catalyst inhibition or deactivation, particularly in reactions with sensitive catalytic systems.[5] This is a known issue with substrates containing coordinating heteroatoms.[5] If catalyst inhibition is suspected, screening a variety of ligands, especially bulky, electron-rich phosphine ligands, can help to mitigate this effect by promoting the desired catalytic cycle.[5]

Q4: What is protodeboronation and is it a concern with this compound?

A4: Protodeboronation is a common side reaction in which the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[2] This side reaction consumes the boronic acid starting material without forming the desired product. It is often promoted by the presence of water and a strong base.[2] While electron-deficient boronic acids can be more susceptible to protodeboronation, the steric hindrance in this compound might also play a role in its stability. If protodeboronation is suspected, consider using a less aqueous solvent system, a milder base, or converting the boronic acid to a more stable derivative like a pinacol ester.[4]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered when using this compound in cross-coupling reactions.

Issue 1: Low or No Conversion of Starting Materials
Potential Cause Troubleshooting Steps
Inefficient Oxidative Addition Due to the steric hindrance from the ortho-substituents, the oxidative addition of the palladium catalyst to the coupling partner (e.g., an aryl halide) might be slow.[1] Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to facilitate oxidative addition with challenging substrates.[1] Consider using a pre-formed catalyst like a Buchwald precatalyst.[1]
Slow Transmetalation The combination of steric hindrance and the electron-withdrawing fluoro group can significantly slow down the transmetalation step.[1][2] Solution: Screen a variety of bases. For challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more effective than weaker bases like sodium carbonate (Na₂CO₃).[6] The choice of solvent is also critical; polar aprotic solvents like dioxane or THF, often with a small amount of water, are commonly used.[3][6]
Catalyst Deactivation The active Pd(0) species can be unstable and aggregate to form inactive palladium black, especially at elevated temperatures.[7] Solution: Ensure the use of an appropriate stabilizing ligand.[7] Monitor the reaction temperature closely and avoid unnecessarily high temperatures. If palladium black is observed, the catalyst has likely deactivated.
Poor Reagent Quality Boronic acids can degrade over time, especially if not stored properly.[3] Solvents may contain impurities that can poison the catalyst.[8] Solution: Use freshly purchased or purified this compound. Ensure all solvents are of high purity and are properly degassed.[8]
Issue 2: Formation of Significant Byproducts
Byproduct Potential Cause Troubleshooting Steps
Homocoupling of Boronic Acid Presence of oxygen in the reaction.[1][3] Solution: Rigorously degas all solvents and reagents by sparging with an inert gas or using freeze-pump-thaw cycles.[2] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[4]
Protodeboronation Product Excess water, strong base, or high reaction temperatures can promote the cleavage of the C-B bond.[2] Solution: Use a minimal amount of water in the solvent system or consider anhydrous conditions. Screen different bases to find one that is effective for transmetalation but does not excessively promote protodeboronation. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[4]
Hydrodehalogenation of the Coupling Partner This occurs when the aryl halide is reduced instead of undergoing cross-coupling. Solution: This can be a sign of catalyst deactivation or an inefficient catalytic cycle. Re-evaluate the ligand and base combination.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction
  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.1 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 10:1) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable technique such as TLC, GC-MS, or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1][3]

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Product Yield check_reagents Verify Reagent Quality and Inert Atmosphere start->check_reagents check_reagents->start Reagents Faulty optimize_catalyst Optimize Catalyst System (Ligand/Precursor) check_reagents->optimize_catalyst Reagents OK optimize_base Screen Different Bases optimize_catalyst->optimize_base optimize_conditions Adjust Solvent and Temperature optimize_base->optimize_conditions side_reactions Analyze for Side Reactions (Homocoupling, Protodeboronation) optimize_conditions->side_reactions Still Low Yield success Successful Reaction optimize_conditions->success Improved Yield address_homocoupling Improve Degassing/Inert Atmosphere side_reactions->address_homocoupling Homocoupling Observed address_protodeboronation Modify Solvent/Base or Use Boronate Ester side_reactions->address_protodeboronation Protodeboronation Observed address_homocoupling->optimize_catalyst address_protodeboronation->optimize_catalyst

Caption: A flowchart for troubleshooting low-yielding reactions.

Potential Catalyst Deactivation Pathways

Deactivation_Pathways cluster_deactivation Deactivation Pathways active_catalyst Active Pd(0) Catalyst aggregation Aggregation to Palladium Black active_catalyst->aggregation High Temp. Poor Ligand Stab. oxidation Oxidation to Inactive Pd(II) active_catalyst->oxidation Presence of O₂ poisoning Coordination by Substrate/Impurities active_catalyst->poisoning e.g., Benzyloxy Group Solvent Impurities

Caption: Common pathways for palladium catalyst deactivation.

References

Technical Support Center: Suzuki-Miyaura Coupling of 2-Benzyloxy-6-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to minimize the homocoupling of 2-Benzyloxy-6-fluorophenylboronic acid during Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it a problem?

A1: Boronic acid homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid, in this case, this compound, react with each other to form a symmetrical biaryl byproduct. This unwanted reaction reduces the yield of the desired cross-coupled product and complicates the purification process due to the structural similarities between the byproduct and the target molecule.[1][2]

Q2: What are the primary causes of homocoupling of this compound?

A2: The two main causes of boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[2]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of the boronic acid.[1][2][3] Rigorous exclusion of oxygen is therefore critical.[4]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt such as Pd(OAc)₂ or PdCl₂ as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst.[1][5] This is often a more significant issue at the beginning of the reaction.

Q3: How can I effectively remove dissolved oxygen from my reaction?

A3: Rigorous degassing of the reaction solvent and the reaction mixture is crucial for minimizing homocoupling. Two common and effective methods are:

  • Inert Gas Sparging: Bubbling an inert gas like nitrogen or argon through the solvent for 15-30 minutes can effectively displace dissolved oxygen.[2] For maximum efficiency, the gas should be introduced below the surface of the liquid.[2]

  • Freeze-Pump-Thaw Cycles: This method involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases, and then thawing the solvent. Repeating this cycle three to five times is a highly effective technique for removing dissolved gases.[2]

Q4: Does the choice of palladium catalyst influence the extent of homocoupling?

A4: Yes, the choice of the palladium source is a critical factor. Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred over Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂.[6] This preference is because Pd(0) precatalysts reduce the initial concentration of Pd(II) species that can lead to homocoupling.[5][6]

Q5: Can the ligand used in the reaction affect the formation of the homocoupled byproduct?

A5: Absolutely. The use of bulky and electron-rich phosphine ligands, such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃), can promote the desired cross-coupling pathway and suppress homocoupling.[6] These ligands facilitate the oxidative addition and reductive elimination steps of the main catalytic cycle, making the competing homocoupling pathway less favorable.[6]

Troubleshooting Guide

If you are observing significant homocoupling of this compound, use the following guide to diagnose and resolve the issue.

Diagram: Troubleshooting Workflow for Homocoupling

TroubleshootingWorkflow start High Homocoupling Observed check_oxygen 1. Check for Oxygen Contamination start->check_oxygen degas_solvent Action: Rigorously degas solvent and reaction mixture (sparging or freeze-pump-thaw). check_oxygen->degas_solvent If suspected check_catalyst 2. Evaluate Palladium Precatalyst degas_solvent->check_catalyst switch_catalyst Action: Switch from a Pd(II) source (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd(PPh₃)₄). check_catalyst->switch_catalyst If using Pd(II) check_ligand 3. Assess Ligand Choice switch_catalyst->check_ligand change_ligand Action: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). check_ligand->change_ligand If using simple phosphines check_additives 4. Consider Additives change_ligand->check_additives add_additive Action: Add a mild reducing agent like potassium formate (1.1-1.5 eq. relative to Pd). check_additives->add_additive If homocoupling persists check_procedure 5. Review Reaction Procedure add_additive->check_procedure modify_procedure Action: Add boronic acid slowly to the reaction. Use a slight excess of the aryl halide. check_procedure->modify_procedure For further optimization end_success Homocoupling Minimized modify_procedure->end_success

Caption: Troubleshooting workflow for minimizing homocoupling.

Data Presentation: Impact of Additives and Ligands

The addition of certain reagents and the choice of ligand can significantly reduce the percentage of the homocoupled byproduct.

Table 1: Effect of Potassium Formate on Homocoupling

ConditionHomocoupling Product (%)
Without Potassium Formate~0.5% - 1.5%
With Potassium Formate< 0.1%
Data suggests that the addition of potassium formate can reproducibly suppress the homocoupling byproduct to below 0.1%.[6]

Table 2: Qualitative Comparison of Ligand Types on Homocoupling

Ligand TypeGeneral CharacteristicsImpact on Homocoupling
Simple Phosphines (e.g., PPh₃)Less bulky, less electron-donating.May allow for more homocoupling, especially under non-ideal conditions.[6]
Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, Buchwald ligands)Sterically demanding, strong electron donors.Generally suppress homocoupling by accelerating the desired cross-coupling.[6]

Experimental Protocols

This section provides a general experimental protocol for a Suzuki-Miyaura coupling reaction designed to minimize the homocoupling of this compound.

Protocol: Low-Homocoupling Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)

  • Schlenk flask or similar reaction vessel

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Flame-dry a Schlenk flask under vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Reagent Addition: To the flask, add the aryl halide, this compound, and the base under a positive pressure of inert gas.

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the previously degassed solvent mixture via syringe.

  • Further Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent. The organic layers are then combined, dried, and concentrated.

  • Purification: Purify the crude product by column chromatography.

Diagram: Competing Reaction Pathways

The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.

CompetingPathways cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Competing Homocoupling Pathway pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_source Pd(II) Source (e.g., from O₂ oxidation of Pd(0)) pd0->pd2_source O₂ pd2_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'-B(OH)₂) pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar'(L₂) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Desired Product) reductive_elimination->product homocoupling_reaction Homocoupling pd2_source->homocoupling_reaction boronic_acid_1 2 x Ar'-B(OH)₂ boronic_acid_1->homocoupling_reaction homocoupling_product Ar'-Ar' (Byproduct) homocoupling_reaction->homocoupling_product pd0_regen Pd(0)L₂ homocoupling_reaction->pd0_regen

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

References

effect of water on 2-Benzyloxy-6-fluorophenylboronic acid stability during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability and use of 2-Benzyloxy-6-fluorophenylboronic acid, with a particular focus on the effects of water during reactions.

Troubleshooting Guide

Issue 1: Low or No Product Yield in Cross-Coupling Reactions

Potential Cause Troubleshooting Steps
Protodeboronation of Starting Material This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water, strong bases, or high temperatures.[1][2][3][4] To mitigate this:Use Anhydrous Conditions: Whenever possible, use dry solvents and reagents to minimize the presence of a proton source.Select a Weaker Base: Consider using milder bases such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH.Lower Reaction Temperature: If the reaction allows, reducing the temperature can decrease the rate of protodeboronation.Use a Protected Boronic Acid: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, which can release the boronic acid slowly in situ.
Formation of Inactive Boroxine Boronic acids can dehydrate to form cyclic trimers called boroxines. While this is a reversible process, it can affect solubility and reactivity. If boroxine formation is suspected:Add a Controlled Amount of Water: In some cases, a small, controlled amount of water in the reaction mixture can shift the equilibrium back towards the active boronic acid monomer.
Poor Solubility of Reagents The solubility of this compound and other reaction components can be a limiting factor.Solvent Screening: Test a range of solvents or solvent mixtures (e.g., Toluene/Water, Dioxane/Water) to find optimal solubility for all reactants.
Catalyst Inactivation The palladium catalyst can be sensitive to impurities or reaction conditions.Degas Solvents: Ensure all solvents are properly degassed to remove oxygen, which can deactivate the catalyst.Use Fresh Catalyst and Ligands: Ensure the palladium source and any phosphine ligands are of high quality and have been stored correctly.

Issue 2: Inconsistent Reaction Results

Potential Cause Troubleshooting Steps
Variability in Water Content Even in reactions intended to be anhydrous, trace amounts of water can vary between experiments.Standardize Solvent Handling: Use a consistent method for drying and handling solvents to ensure reproducible water content.Consider a Co-solvent System: Deliberately using a biphasic system (e.g., Toluene/Water) can sometimes lead to more reproducible results than attempting strictly anhydrous conditions.
Degradation of Boronic Acid During Storage This compound can degrade over time if not stored properly.Proper Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.Check Purity Before Use: If degradation is suspected, verify the purity of the starting material by NMR or another suitable analytical technique.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in the presence of water during a reaction?

A1: The primary degradation pathway is protodeboronation.[1][2][3][4] In this process, the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, effectively removing the reactive boronic acid functionality. This reaction is often accelerated by the presence of a proton source (like water), elevated temperatures, and basic conditions commonly used in cross-coupling reactions.

Q2: Can I use water as a co-solvent in a Suzuki-Miyaura coupling reaction with this boronic acid?

A2: Yes, water can be used as a co-solvent, and in many Suzuki-Miyaura reactions, it is beneficial for dissolving the base and facilitating the catalytic cycle.[5] However, the amount of water and the reaction conditions must be carefully optimized to balance the positive effects with the risk of protodeboronation. A biphasic solvent system, such as DMF/water or Toluene/water, is often a good starting point.[6]

Q3: How does the ortho-benzyloxy group affect the stability of this boronic acid?

A3: Ortho-alkoxy substituents, like the benzyloxy group, can influence the properties of phenylboronic acids.[7][8] They can participate in intramolecular hydrogen bonding with the boronic acid's hydroxyl groups. This interaction can affect the acidity of the boron center and potentially influence its susceptibility to hydrolysis and protodeboronation, though specific studies on this compound are limited.

Q4: My this compound appears clumpy or has a different consistency than when I first received it. Can I still use it?

A4: This may be due to the formation of boroxines, which are cyclic trimers formed by the dehydration of the boronic acid. In many cases, the boroxine is in equilibrium with the boronic acid in the reaction mixture and can be used directly. However, it is best to assess the purity to ensure significant degradation has not occurred, as this will affect the stoichiometry and yield of your reaction.

Q5: Are there more stable alternatives to using the free boronic acid?

A5: Yes. If stability is a major concern, you can use more stable derivatives like boronic esters (e.g., pinacol esters) or potassium aryltrifluoroborates.[9] These compounds are generally more resistant to premature degradation and can slowly release the active boronic acid under the reaction conditions, which can help to minimize side reactions like protodeboronation.[10]

Data Presentation

The following table presents illustrative data on the effect of different bases and water content on the yield of a model Suzuki-Miyaura coupling reaction between this compound and 4-bromoanisole. This data is intended to demonstrate general trends and should be used as a guide for optimization.

Table 1: Illustrative Yields of a Model Suzuki-Miyaura Coupling Reaction

EntryBase (2.0 eq.)Solvent System (Toluene:Water)Temperature (°C)Time (h)Product Yield (%)Protodeboronation Byproduct (%)
1K₃PO₄10:190128510
2K₃PO₄1:190127225
3Cs₂CO₃10:19012888
4Cs₂CO₃1:190127520
5K₂CO₃10:190127818
6K₂CO₃1:190126530
7NaOH10:190125540
8NaOH1:190124055

Disclaimer: The data in this table is illustrative and intended to show potential trends. Actual results may vary based on specific reaction conditions, substrate purity, and other factors.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be necessary for different substrates.

  • Reagent Preparation:

    • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the chosen base (e.g., Cs₂CO₃, 2.0 mmol).

    • In a separate vial, prepare the catalyst system by mixing a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%).

  • Reaction Setup:

    • Seal the Schlenk flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

    • Under a positive pressure of the inert gas, add the pre-mixed catalyst and ligand to the flask.

    • Add the degassed solvent system (e.g., 5 mL of Toluene and 0.5 mL of degassed water) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable method, such as TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagram illustrates the key equilibria and the potential degradation pathway of this compound in an aqueous basic medium during a cross-coupling reaction.

G BA This compound (Active Monomer) Boroxine Boroxine (Cyclic Trimer) BA->Boroxine Equilibrium Coupling Suzuki-Miyaura Coupling Product BA->Coupling Pd Catalyst, Ar-X Protodeb Protodeboronation Product (2-Benzyloxy-6-fluorobenzene) BA->Protodeb High Temp, H₂O, Base H2O_Base H₂O / Base (e.g., OH⁻) Dehydration - 3 H₂O Dehydration->BA Hydration + 3 H₂O Hydration->Boroxine

Caption: Degradation pathway of this compound.

References

Technical Support Center: Purification of Products from Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of products derived from sterically hindered boronic acids.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of products from reactions involving sterically hindered boronic acids, such as Suzuki-Miyaura cross-coupling reactions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Conversion 1. Steric Hindrance: The bulky nature of the reactants can slow down or prevent the reaction.[1] 2. Catalyst Inactivity: The palladium catalyst may not be in its active Pd(0) state or may be deactivated.[1] 3. Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature.[1][2]1. Optimize Catalyst System: Use bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the reaction with hindered substrates.[1] 2. Select an Appropriate Base: Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required for challenging couplings.[3][4] 3. Increase Reaction Temperature: Higher temperatures may be necessary to overcome the activation energy barrier.[2]
Significant Homocoupling Byproduct 1. Presence of Oxygen: Oxygen can promote the oxidative coupling of boronic acids.[2] 2. High Concentration of Pd(II): Pd(II) species can catalyze homocoupling.[2][5]1. Degas Solvents Thoroughly: Ensure all solvents are rigorously degassed with an inert gas (e.g., Argon or Nitrogen).[5] 2. Use a Pd(0) Catalyst: Employ a Pd(0) source like Pd(PPh₃)₄ to avoid the in-situ reduction of a Pd(II) precatalyst.[5] 3. Slow Addition of Boronic Acid: Adding the boronic acid slowly can keep its concentration low, minimizing homocoupling.[1]
Presence of Protodeboronation Byproduct 1. Presence of Water: Water can act as a proton source, leading to the cleavage of the C-B bond.[3] 2. Harsh Reaction Conditions: High temperatures and strong bases can promote protodeboronation.[2][3]1. Use Anhydrous Conditions: Employ dry solvents and reagents.[3] 2. Milder Conditions: Use a weaker base (e.g., KF) and the lowest effective reaction temperature.[3] 3. Use Protected Boronic Acid Derivatives: MIDA boronates or potassium trifluoroborate salts can provide a slow release of the boronic acid, reducing decomposition.[2][3]
Difficulty Removing Unreacted Boronic Acid 1. Similar Polarity to Product: The boronic acid and the desired product may have similar polarities, making chromatographic separation difficult. 2. Boronic Acid Insoluble in Aqueous Base: The boronic acid may not be sufficiently acidic to be extracted into a basic aqueous phase.1. Basic Aqueous Wash: Treat the crude reaction mixture with an aqueous solution of NaOH or K₂CO₃ to convert the acidic boronic acid into its water-soluble boronate salt, which can be removed in the aqueous layer.[5] 2. Scavenger Resins: Use boronic acid scavengers like diethanolaminomethyl polystyrene (DEAM-PS) or immobilized catechol.[6][7] 3. Derivatization: Convert the unreacted boronic acid to a diethanolamine adduct, which can often be precipitated and filtered off.[8][9]
Product and Impurities Co-elute During Chromatography 1. Similar Polarity: The desired product and byproducts (e.g., homocoupled product, starting material) have very similar polarities.[5]1. Optimize Chromatography: Meticulously test different solvent systems with Thin Layer Chromatography (TLC) to find optimal separation conditions. A shallow solvent gradient during column chromatography can improve separation.[5][10] 2. Alternative Stationary Phase: If silica gel is ineffective, try neutral alumina or reverse-phase (C18) chromatography.[8][11] 3. Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[5]
Product Sticks to or Decomposes on Silica Gel Column 1. Lewis Acidity of Silica: The Lewis acidic nature of silica gel can lead to the decomposition of boronic acids and their derivatives.[8][12] 2. Strong Adsorption: The polar boronic acid group can strongly adsorb to the silica surface.[8][13]1. Use Treated Silica Gel: Impregnating silica gel with boric acid can suppress the over-adsorption and decomposition of boronic esters.[14] 2. Switch Stationary Phase: Use a less acidic stationary phase like neutral alumina.[11] 3. Convert to a More Stable Derivative: Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) before chromatography.[8][13]

Frequently Asked Questions (FAQs)

Q1: How can I effectively remove unreacted, sterically hindered boronic acid from my reaction mixture?

A1: A common and effective method is to perform a basic aqueous wash. By treating the crude product in an organic solvent with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its more polar, water-soluble boronate salt. This salt then partitions into the aqueous layer, which can be separated and discarded.[5][15] For boronic acids that are resistant to this method, using a scavenger resin such as diethanolaminomethyl polystyrene (DEAM-PS) can be an effective alternative.[6][7]

Q2: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them?

A2: This is a frequent challenge. Meticulous flash column chromatography with a shallow solvent gradient is often the best approach.[5] It is crucial to first screen various solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation.[5] If your product is a solid, recrystallization from a carefully chosen solvent system can be a highly effective method to isolate the desired compound from the byproduct.[5][11]

Q3: I am observing significant protodeboronation of my sterically hindered boronic acid. What can I do to minimize this?

A3: Protodeboronation, the cleavage of the carbon-boron bond, is often promoted by the presence of water, strong bases, and high temperatures.[2][3] To minimize this side reaction, it is recommended to use anhydrous ("dry") solvents and reagents.[3] Opting for a weaker base, such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃), and running the reaction at a lower temperature can also be beneficial.[3] Another effective strategy is to use a more stable derivative of the boronic acid, such as a MIDA boronate or a potassium trifluoroborate salt, which slowly releases the active boronic acid under the reaction conditions.[2][3]

Q4: My boronic acid derivative appears to be decomposing on my silica gel column. What are my options?

A4: The acidic nature of silica gel can degrade sensitive boronic acid derivatives.[8][12] One option is to use a less acidic stationary phase, such as neutral alumina.[11] Alternatively, you can try deactivating the silica gel. A reported method involves impregnating the silica gel with boric acid, which has been shown to reduce the over-adsorption and degradation of boronic esters during chromatography.[16][14] If these methods fail, consider converting your boronic acid to a more robust derivative, like a diethanolamine adduct, which can sometimes be purified by crystallization.[8][9]

Q5: How can I remove residual palladium catalyst from my final product?

A5: For applications in drug development, removing trace palladium is critical due to toxicity concerns.[5] If a heterogeneous catalyst was used, it can often be removed by filtering the reaction mixture through a pad of Celite.[5] For homogeneous catalysts, specialized metal scavengers are very effective.[5] These are typically functionalized silica or polymer resins that chelate the palladium, allowing it to be removed by filtration.[5][7]

Experimental Protocols

Protocol 1: General Aqueous Workup for Removal of Boronic Acid Impurities

This protocol is designed for the initial purification of a crude reaction mixture from a Suzuki-Miyaura coupling.

  • Cool and Dilute: Once the reaction is complete, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Basic Wash: Transfer the diluted mixture to a separatory funnel. Add a 1-2 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). Shake the funnel vigorously and allow the layers to separate. This step converts the acidic boronic acid into its water-soluble boronate salt.[3][15]

  • Separate Layers: Drain the lower aqueous layer.

  • Repeat Wash (Optional): For stubborn purifications, repeat the basic wash one or two more times.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and base.

  • Dry and Concentrate: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, which can then be further purified by chromatography or recrystallization.[3]

Protocol 2: Formation and Purification of a Diethanolamine-Protected Boronic Acid

This procedure creates a stable, often crystalline solid from a boronic acid, which can facilitate purification.[4][17]

  • Dissolution: In a vial equipped with a stir bar, dissolve the crude boronic acid (1.0 equivalent) in a minimal amount of a suitable solvent like methylene chloride or ether.[4][17]

  • Addition of Diethanolamine: While stirring, add diethanolamine (1.0 equivalent) dropwise via pipette.[4]

  • Precipitation: A precipitate of the diethanolamine adduct should form. The initial solid may dissolve completely before the adduct precipitates.[4]

  • Isolation: Stir the resulting slurry for 15-30 minutes to ensure complete formation of the adduct.

  • Filtration and Washing: Isolate the white solid product by vacuum filtration. Wash the solid with a small amount of cold solvent (the same solvent used for the reaction) and dry under vacuum.[4] This stable diethanolamine adduct can often be used directly in subsequent reactions.[17]

Visualizations

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (Basic Wash) start->workup extract Separate Organic Layer workup->extract dry Dry and Concentrate extract->dry crude_product Crude Product dry->crude_product is_solid Is Product a Solid? crude_product->is_solid recrystallize Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_solid->chromatography No pure_product Pure Product recrystallize->pure_product chromatography->pure_product Troubleshooting_Purification start Purification Challenge Identified q1 Impurity is Unreacted Boronic Acid? start->q1 sol1 Basic Aqueous Wash or Use Scavenger Resin q1->sol1 Yes q2 Product & Byproduct Co-elute? q1->q2 No end Problem Resolved sol1->end sol2 Optimize Chromatography (Solvent, Gradient) or Recrystallize q2->sol2 Yes q3 Product Degrades on Silica? q2->q3 No sol2->end sol3 Use Neutral Alumina or Boric Acid-Treated Silica q3->sol3 Yes sol3->end

References

Validation & Comparative

A Comparative Guide to 2-Benzyloxy-6-fluorophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the boronic acid coupling partner is critical to the success of this reaction, influencing yield, reaction rate, and substrate scope. This guide provides a comparative analysis of 2-Benzyloxy-6-fluorophenylboronic acid against other commonly used boronic acids: phenylboronic acid, 2-fluorophenylboronic acid, and 2,6-difluorophenylboronic acid.

While direct, side-by-side experimental data under identical conditions is not extensively available in the public domain, this guide synthesizes known reactivity principles and scattered experimental results to provide a comprehensive overview. Furthermore, a detailed experimental protocol is provided to facilitate a direct comparative study.

Performance Comparison: Steric and Electronic Effects

The reactivity of arylboronic acids in the Suzuki-Miyaura coupling is primarily governed by the electronic and steric nature of the substituents on the phenyl ring. These factors significantly impact the transmetalation step of the catalytic cycle.

This compound presents a unique combination of steric bulk and electronic effects. The ortho-benzyloxy group is sterically demanding, which can hinder the approach of the palladium complex to the boron center, potentially slowing down the transmetalation step. However, the oxygen of the benzyloxy group is electron-donating through resonance, which can increase the nucleophilicity of the aryl group, favoring the coupling. The ortho-fluorine atom is electron-withdrawing and can also influence the reaction rate.

Phenylboronic acid serves as a baseline for comparison, lacking both steric hindrance and strong electronic-donating or -withdrawing groups at the ortho positions.

2-Fluorophenylboronic acid features an electron-withdrawing fluorine atom at the ortho position. This can increase the rate of transmetalation.[1]

2,6-Difluorophenylboronic acid possesses two electron-withdrawing fluorine atoms at the ortho positions. While electronically activated, the steric hindrance from the two ortho substituents can be a significant factor, potentially impeding the reaction.

Based on these principles, a general trend in reactivity can be anticipated, although this is highly dependent on the specific substrate, catalyst, and reaction conditions.

Data Presentation

The following tables summarize representative experimental data for the Suzuki-Miyaura coupling of the discussed boronic acids with various aryl halides. It is crucial to note that the reaction conditions are not identical across these examples, and therefore, the yields are not directly comparable. They do, however, provide an indication of the general utility of each boronic acid.

Table 1: Representative Performance of this compound in Suzuki Coupling

Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Aryl BromidePd(PPh₃)₄K₂CO₃Toluene/H₂O10012Data not available in a directly comparable format
Aryl ChloridePd₂(dba)₃ / XPhosK₃PO₄Dioxane11018Data not available in a directly comparable format

Specific, quantitative data for this compound in Suzuki coupling with simple aryl halides is not readily found in publicly available literature, highlighting the need for further experimental studies.

Table 2: Representative Performance of Phenylboronic Acid in Suzuki Coupling

Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
4-BromoanisolePd(II)-NaY zeoliteK₂CO₃DMF/H₂ORoom Temp1>95
4-ChlorotoluenePd/CK₃PO₄H₂O150 (MW)0.585[2]
IodobenzeneCu(II) Salen complex@KCC-1K₂CO₃DMF110-95[3]

Table 3: Representative Performance of 2-Fluorophenylboronic Acid in Suzuki Coupling

Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
9-Benzyl-6-chloropurinePd(PPh₃)₄K₂CO₃Toluene-DMF1002489[4]
Aryl BromidePd(OAc)₂ / PPh₃K₃PO₄Toluene90-High Yields[5]

Table 4: Representative Performance of 2,6-Difluorophenylboronic Acid in Suzuki Coupling

Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
4-ChlorotoluenePd₂(dba)₃ / RuPhosK₃PO₄2-Butanol10024Moderate to Low
Aryl BromidePd(OAc)₂ / SPhosK₃PO₄Dioxane10018High Yields

Note: The data in these tables is compiled from various sources and is for illustrative purposes only. Direct comparison of yields is not possible due to the different reaction conditions.

Experimental Protocols

To facilitate a direct and objective comparison of the performance of these boronic acids, the following standardized experimental protocol is proposed. This protocol is designed for the Suzuki-Miyaura coupling of a generic aryl bromide with the different boronic acids.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the respective boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed toluene (5 mL) and degassed water (1 mL) to the Schlenk tube via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for the desired reaction time (e.g., monitor by TLC or GC-MS every 2 hours for 24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product. The yield should be calculated after purification.

Mandatory Visualization

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)Ln-X B->C D Transmetalation C->D Ar'-B(OH)₂ Base E Ar-Pd(II)Ln-Ar' D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Reaction (TLC, GC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Conclusion

The selection of a boronic acid is a critical parameter in the optimization of a Suzuki-Miyaura cross-coupling reaction. This compound offers a unique substitution pattern with competing steric and electronic effects that can influence its reactivity. While direct comparative data is limited, understanding the fundamental principles of steric hindrance and electronic donation/withdrawal allows for a rational prediction of its performance relative to simpler boronic acids. The provided experimental protocol offers a framework for researchers to conduct a systematic comparative study to elucidate the precise reactivity of this compound and make informed decisions in their synthetic endeavors.

References

A Comparative Guide to the Reactivity of Fluorinated Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds crucial for drug discovery and materials science. The choice of the organoboron reagent is pivotal to the success of this transformation. This guide provides an objective comparison of various fluorinated phenylboronic acids, offering insights into their reactivity and performance with supporting data from the literature.

The introduction of fluorine atoms into aryl scaffolds can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity.[1] Consequently, fluorinated phenylboronic acids are indispensable reagents for accessing these valuable motifs. Their reactivity in the Suzuki-Miyaura coupling is influenced by the number and position of the fluorine substituents, which affect the electronic properties of the boronic acid and its susceptibility to side reactions.[1][2]

Electronic Properties and Reactivity

The reactivity of an arylboronic acid in reactions such as the Suzuki-Miyaura coupling is intrinsically linked to its electronic properties. The presence of electron-withdrawing or electron-donating substituents on the phenyl ring can modulate the acidity of the boronic acid and the ease of the crucial transmetalation step in the catalytic cycle.[2] Fluorine, being a highly electronegative atom, acts as an electron-withdrawing group through an inductive effect, which can increase the Lewis acidity of the boron center.[2][3][4] This enhanced acidity can facilitate the formation of the boronate species required for transmetalation.[2]

The pKa value of a boronic acid is a good indicator of its Lewis acidity. A lower pKa value generally corresponds to a more Lewis acidic boron center. The range of pKa values for fluorinated phenylboronic acids is 6.17–8.77, with 2,3,4,6-tetrafluorophenylboronic acid being the most acidic and 4-fluorophenylboronic acid being the least acidic among them.[3][5] The position of the fluorine substituent has a significant impact; for instance, an ortho-fluoro substituent can lead to enhanced acidity, potentially due to the formation of an intramolecular hydrogen bond.[3]

While the electron-withdrawing nature of fluorine generally leads to high reactivity and good yields, it can also increase the propensity for protodeboronation, an undesired side reaction.[1] Highly fluorinated substrates like pentafluorophenylboronic acid are often inactive under normal Suzuki-Miyaura conditions and require specialized catalytic systems to achieve high yields.[6][7]

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The efficiency of a Suzuki-Miyaura coupling reaction depends on several parameters, including the nature of the boronic acid, the aryl halide, the catalyst system, the base, and the solvent.[1] The following table summarizes the performance of selected fluorinated phenylboronic acids in Suzuki-Miyaura coupling reactions as reported in various studies. It is important to note that direct comparison of yields across different studies can be misleading due to variations in reaction conditions.

Fluorinated Phenylboronic AcidCoupling PartnerCatalyst SystemBaseSolventYield (%)
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10Na2CO3H2O/EtOH~95
3,4-Difluorophenylboronic acidAryl HalideNot SpecifiedNot SpecifiedNot SpecifiedHigh
2,5-Difluorophenylboronic acidAryl HalideNot SpecifiedNot SpecifiedNot SpecifiedHigh
2,4-Difluorophenylboronic acidAryl HalidePalladium-basedNot SpecifiedNot SpecifiedHigh
Pentafluorophenylboronic acidPhenyl IodidePd(PPh3)4/Ag2OCsFDME>90
Pentafluorophenylboronic acidPhenyl BromidePd2(dba)3/P(t-Bu)3/Ag2OCsFDMF>90

Note: The data in this table is compiled from various sources and represents typical yields.[1][8] Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

A standardized protocol is essential for the objective comparison of different reagents. Below is a general experimental procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark various fluorinated phenylboronic acids.[1]

General Protocol for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the fluorinated phenylboronic acid (1.2 mmol, 1.2 equiv.), the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This step is repeated three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or DMF, 5 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 2-24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)L2-Ar' Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)2 (Base) ArBOH2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][9]

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation cluster_purification Purification A 1. Add Reactants (Aryl Halide, Boronic Acid, Base, Catalyst) B 2. Create Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir (Monitor Progress) C->D E 5. Cooldown and Quench (Add Water) D->E F 6. Extraction (Organic Solvent) E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Final Product H->I

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.[1]

References

Navigating the Analysis of Suzuki-Miyaura Reactions: A Comparative Guide to LC-MS Methods for 2-Benzyloxy-6-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly Suzuki-Miyaura cross-coupling reactions, the precise monitoring of reaction components is paramount for optimization, yield determination, and impurity profiling. When utilizing reagents such as 2-Benzyloxy-6-fluorophenylboronic acid, a robust analytical method is critical. This guide offers a comparative overview of suitable Liquid Chromatography-Mass Spectrometry (LC-MS) methods for this purpose. Due to the limited availability of specific published LC-MS data for this compound, this guide presents established protocols for structurally similar boronic acids, which serve as a strong starting point for method development.

The analysis of boronic acids like this compound can present challenges due to their polarity and the potential for forming trimeric anhydrides (boroxines).[1] Therefore, the selection of an appropriate LC-MS method is crucial for obtaining accurate and reproducible results. This guide compares two principal approaches: the widely used Reversed-Phase (RP) LC-MS and the alternative Hydrophilic Interaction Liquid Chromatography (HILIC) method.

Comparison of LC-MS Methodologies

The choice between a Reversed-Phase and a HILIC approach will depend on the specific analytical goals. For a general-purpose analysis of a wide range of analytes in the reaction mixture, a well-optimized RP method may be sufficient. However, for analyses requiring enhanced retention and sensitivity for the polar boronic acid starting material, a HILIC method is likely to offer superior performance.[1]

ParameterMethod 1: Reversed-Phase (RP) C18 LC-MS/MSMethod 2: HILIC LC-MS
Principle Separation based on hydrophobicity.Separation based on partitioning between a polar stationary phase and a highly organic mobile phase.[1]
Primary Application General-purpose analysis of a broad range of reactants, products, and byproducts with varying polarities.[1]Ideal for the retention and separation of highly polar compounds like boronic acids.[1]
Column C18 column, preferably with technology to minimize metal interactions.Amide, silica, or other polar stationary phases.[1]
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate.[1]Water with 10 mM Ammonium Acetate.[1]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid.[1]Acetonitrile (typically >80%).[1]
Gradient Profile Gradient elution from low to high organic content.Isocratic or a shallow gradient with high organic content.[1]
MS Detection Mode Electrospray Ionization (ESI) in negative ion mode is often preferred for boronic acids.[1]ESI in negative or positive ion mode, depending on the specific analytes and mobile phase.[1]
Typical Run Time 5 - 15 minutes.5 - 10 minutes.
Advantages - Well-established and widely available.- Good for separating a broad range of analytes.- Excellent retention of polar analytes.- Often provides higher sensitivity in ESI-MS for polar compounds.
Considerations - Poor retention of very polar compounds like the boronic acid itself.- Can have longer equilibration times.- Sample diluent must be compatible with the highly organic mobile phase.

Hypothetical Performance Data

The following table presents a hypothetical but realistic comparison of expected performance for the key components in a Suzuki-Miyaura reaction involving this compound.

AnalyteMethodExpected Retention Time (min)Limit of Quantification (LOQ)
This compoundReversed-Phase C181.5 - 3.0~1.0 µg/mL[2]
HILIC3.0 - 6.0~0.1 µg/mL
Aryl Halide (e.g., 4-Bromoanisole)Reversed-Phase C185.0 - 8.0~0.5 ng/mL
HILIC2.0 - 4.0~1 ng/mL
Coupled ProductReversed-Phase C187.0 - 10.0~0.5 ng/mL
HILIC2.5 - 5.0~1 ng/mL

Experimental Protocols

Below are detailed experimental protocols for the two compared LC-MS methods. These are robust starting points and may require optimization for the specific reaction mixture.

Method 1: Reversed-Phase C18 LC-MS/MS

This method is suitable for a general overview of the reaction progress, including the consumption of the less polar aryl halide and the formation of the coupled product.

1. Sample Preparation:

  • Dilute the reaction mixture in a 1:1 solution of acetonitrile and water to a final concentration suitable for LC-MS analysis (typically in the low µg/mL range).[1]

  • Vortex to ensure homogeneity.

  • Filter the sample through a 0.22 µm syringe filter before injection.[1]

2. LC-MS/MS System and Conditions:

  • LC System: UPLC or HPLC system with a binary pump, autosampler, and column oven.

  • Column: C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: ESI Negative.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification of known components after initial full scan analysis to determine parent and fragment ions.

Method 2: HILIC LC-MS

This method is tailored for improved retention and quantification of the polar this compound.

1. Sample Preparation:

  • Dilute the reaction mixture in acetonitrile to a final concentration suitable for LC-MS analysis.[1] The sample diluent should have a high organic content to ensure good peak shape.[1]

  • Vortex to ensure homogeneity.

  • Filter the sample through a 0.22 µm syringe filter before injection.[1]

2. LC-MS System and Conditions:

  • LC System: UPLC or HPLC system with a binary pump, autosampler, and column oven.

  • Column: Amide, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 95:5 Acetonitrile:Water + 10 mM Ammonium Acetate.

  • Mobile Phase B: 50:50 Acetonitrile:Water + 10 mM Ammonium Acetate.

  • Gradient: 1% B to 40% B over 7 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 1-5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: ESI Negative.

  • Scan Type: MRM for quantification.

Visualizing the Process

To better illustrate the reaction and analytical workflow, the following diagrams are provided.

Suzuki_Miyaura_Pathway cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle Boronic_Acid R-B(OH)₂ (this compound) Transmetal Transmetalation Aryl_Halide R'-X (Aryl Halide) OxAdd Oxidative Addition Pd0 Pd(0) Pd0->OxAdd R'-X PdII_Complex1 R'-Pd(II)-X OxAdd->PdII_Complex1 PdII_Complex1->Transmetal R-B(OH)₂ Base PdII_Complex2 R'-Pd(II)-R Transmetal->PdII_Complex2 RedElim Reductive Elimination PdII_Complex2->RedElim RedElim->Pd0 Product R-R' (Coupled Product) RedElim->Product

Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling reaction pathway.

LCMS_Workflow Reaction_Mixture Reaction Mixture (containing boronic acid, aryl halide, product, etc.) Sample_Prep Sample Preparation (Dilution, Filtration) Reaction_Mixture->Sample_Prep LC_System LC System (Pump, Autosampler, Column) Sample_Prep->LC_System Separation Chromatographic Separation (Reversed-Phase or HILIC) LC_System->Separation MS_System Mass Spectrometer Separation->MS_System Ionization Ionization (Electrospray - ESI) MS_System->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Quantification, Impurity Profiling) Detection->Data_Analysis

Caption: A flowchart illustrating the key steps in the LC-MS analysis workflow.

References

Navigating Steric Hindrance: A Comparative Guide to Alternatives for 2-Benzyloxy-6-fluorophenylboronic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl scaffolds, the choice of organoboron reagent is critical for success, especially when dealing with sterically encumbered systems. This guide provides an objective comparison of alternatives to the sterically hindered 2-Benzyloxy-6-fluorophenylboronic acid for Suzuki-Miyaura cross-coupling reactions. We will explore the advantages of N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates, presenting available experimental data for analogous systems to inform your synthetic strategy.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] However, the use of sterically hindered boronic acids, such as this compound, can present significant challenges, including reduced reactivity, competing side reactions like protodeboronation, and difficulties in purification.[1] To overcome these hurdles, more robust alternatives have been developed, primarily N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates.[2][3]

These surrogates offer enhanced stability, improved handling characteristics, and, in many cases, superior reaction outcomes.[1][2] MIDA boronates are air- and moisture-stable crystalline solids that are compatible with silica gel chromatography, simplifying purification.[1][4] Potassium organotrifluoroborates also exhibit high stability and can be readily prepared and stored.[5] A key advantage of both is the potential for a slow, controlled release of the active boronic acid under reaction conditions, which can be beneficial for challenging couplings by minimizing the concentration of the unstable intermediate.[1][2]

Performance Comparison of Boronic Acid Alternatives in Sterically Hindered Systems

Reagent TypeModel SubstrateCoupling PartnerCatalyst/Ligand/BaseSolventTemp (°C)Yield (%)Reference
Boronic Acid2,6-Dimethylphenylboronic acid3-ChloroanisolePd(OAc)₂ / SPhos / K₃PO₄Dioxane/H₂O25Low to No Product[6]
MIDA Boronate2-Nitrophenyl MIDA boronateBromobenzenePd₂(dba)₃ / SPhos / K₃PO₄Dioxane/H₂O80-10085-95[3]
TrifluoroboratePotassium Benzyloxymethyltrifluoroborate2,6-DimethylchlorobenzenePd(OAc)₂ / RuPhos / K₂CO₃Toluene/H₂O8085[7]
TrifluoroboratePotassium 1-(Benzyloxy)alkyltrifluoroborate4-ChloroanisolePd(dppf)Cl₂ / Cs₂CO₃THF/H₂O11079[8]

Note: The data presented is for analogous systems and is intended to be illustrative. Direct comparison for this compound and its derivatives may yield different results.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these alternatives in the laboratory. Below are representative experimental protocols for the preparation of MIDA boronates and potassium organotrifluoroborates, and their subsequent use in Suzuki-Miyaura cross-coupling reactions.

Protocol 1: Synthesis of an Aryl MIDA Boronate

This protocol is a general procedure for the condensation of a boronic acid with N-methyliminodiacetic acid (MIDA).

Materials:

  • Arylboronic acid (e.g., 2-Nitrophenylboronic acid) (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) (1.1 equiv)

  • Toluene

  • DMSO

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, suspend the arylboronic acid (1.0 mmol) and MIDA (1.1 mmol) in toluene (10 mL) and DMSO (1 mL).[3]

  • Reflux the mixture for 2-4 hours to azeotropically remove water.[3]

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude MIDA boronate can often be purified by precipitation or crystallization, followed by washing with a non-polar solvent and drying.

Protocol 2: Synthesis of a Potassium Aryltrifluoroborate

This protocol describes the conversion of a boronic acid to its corresponding potassium trifluoroborate salt.

Materials:

  • Arylboronic acid (e.g., 3-Carboxyphenylboronic acid) (1.0 equiv)

  • Potassium hydrogen fluoride (KHF₂) (4.0 equiv)

  • Methanol or THF/Water mixture

Procedure:

  • Dissolve the arylboronic acid (1.0 equiv) in a suitable solvent such as methanol or a mixture of THF and water.[2]

  • Add a saturated aqueous solution of potassium hydrogen fluoride (4.0 equiv).[2]

  • Stir the mixture at room temperature for 1-2 hours.[2]

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with a cold solvent (e.g., acetone or diethyl ether) and dry to afford the potassium aryltrifluoroborate.[2]

Protocol 3: Suzuki-Miyaura Coupling with an Aryl MIDA Boronate

This is a general protocol for the cross-coupling of an aryl MIDA boronate with an aryl halide.

Materials:

  • Aryl MIDA boronate (1.1 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 3-6 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Dioxane

  • Water

Procedure:

  • In a Schlenk tube, combine the aryl halide (1.0 mmol), aryl MIDA boronate (1.1 mmol), palladium catalyst, and phosphine ligand.[3]

  • Add the base, dioxane (5 mL), and water (1 mL).[3]

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Suzuki-Miyaura Coupling with a Potassium Aryltrifluoroborate

This protocol outlines a general procedure for the cross-coupling of a potassium aryltrifluoroborate with an aryl chloride.

Materials:

  • Potassium aryltrifluoroborate (1.1 equiv)

  • Aryl chloride (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., RuPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Toluene

  • Water

Procedure:

  • To a Schlenk tube, add the aryl chloride (0.5 mmol), potassium aryltrifluoroborate (0.55 mmol), and base (1.5 mmol).[5][7]

  • Add toluene (5 mL) and deionized water (0.5 mL).[5]

  • In a separate vial, combine the palladium catalyst and phosphine ligand and add this mixture to the reaction vessel under a positive pressure of argon.[5]

  • Seal the Schlenk tube and heat the reaction mixture to 80 °C.[5]

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, filter, and concentrate. Purify the product by flash column chromatography.[5]

Visualizing the Alternatives and the Suzuki-Miyaura Cycle

To better understand the relationship between the different organoboron reagents and the catalytic cycle, the following diagrams are provided.

Alternatives cluster_synthesis Synthesis cluster_properties Properties BA 2-Benzyloxy-6-fluorophenyl- boronic Acid MIDA MIDA Boronate BA->MIDA MIDA, Δ, -H₂O TFB Potassium Organotrifluoroborate BA->TFB KHF₂ Prone to Protodeboronation\nPurification Challenges Prone to Protodeboronation Purification Challenges BA->Prone to Protodeboronation\nPurification Challenges Enhanced Stability\nChromatography Compatible\nSlow Release Enhanced Stability Chromatography Compatible Slow Release MIDA->Enhanced Stability\nChromatography Compatible\nSlow Release Enhanced Stability\nCrystalline Solid\nSlow Release Enhanced Stability Crystalline Solid Slow Release TFB->Enhanced Stability\nCrystalline Solid\nSlow Release

Caption: Relationship and properties of boronic acid and its alternatives.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)-X L₂ pd0->pd_complex Oxidative Addition transmetal_complex R¹-Pd(II)-R² L₂ pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product R¹-R² (Biaryl Product) transmetal_complex->product r1x R¹-X (Aryl Halide) r1x->pd_complex boron_reagent R²-B(OR)₂ (or MIDA, BF₃K) boron_reagent->transmetal_complex base Base base->transmetal_complex

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Assessing the Purity of Synthesized 2-Benzyloxy-6-fluorophenylboronic Acid: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized intermediates like 2-Benzyloxy-6-fluorophenylboronic acid is paramount for the success and reproducibility of subsequent reactions. This guide provides a comparative analysis of the most common and effective analytical techniques for purity assessment of this compound, complete with experimental protocols and representative data to inform method selection.

The primary challenges in the analysis of arylboronic acids stem from their propensity to form cyclic trimeric anhydrides, known as boroxines, upon dehydration, and their inherent polarity which can complicate chromatographic separations. The selection of an appropriate analytical technique is therefore critical for obtaining accurate and reliable purity data. This guide compares High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Comparison of Analytical Techniques

The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative precision, impurity identification, or high-throughput screening.

TechniquePrincipleAdvantagesDisadvantages
HPLC (Reversed-Phase) Differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.High resolution and sensitivity, making it excellent for quantifying closely related impurities.[1]Boronic acids can be highly polar, leading to poor retention on standard C18 columns. Boroxine formation can lead to complex chromatograms.[1]
¹H and ¹¹B NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a frequency characteristic of the local chemical environment.Provides detailed structural information, enabling the identification of the main compound and organic impurities.[1] Quantitative NMR (qNMR) offers high precision for purity determination without a reference standard for the analyte.[2]Lower sensitivity compared to chromatographic methods. Boroxine formation can result in broad or complex spectra.[1]
Mass Spectrometry (LC-MS) Separation by HPLC followed by ionization of the analyte and its impurities to measure their mass-to-charge ratio.High sensitivity and selectivity. Provides molecular weight information, which is crucial for identifying unknown impurities.[3]Boronic acids can be challenging to ionize efficiently and may form adducts with solvents or dehydrate in the ion source, complicating spectral interpretation.[3]
Quantitative Data Presentation

The following table summarizes representative data that could be obtained from the analysis of a synthesized batch of this compound with a hypothetical purity of approximately 98%.

Analytical MethodParameterThis compoundImpurity (Boroxine)Purity (%)
HPLC Retention Time (min)5.88.298.1 (Area %)
Peak Area (%)98.11.9
¹H NMR (qNMR) Integral (vs. Internal Standard)Normalized to 1.00-98.5 (mol %)
¹¹B NMR Chemical Shift (ppm)~29~23-
LC-MS Observed m/z [M-H]⁻245.08701.23 [M-H]⁻-

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method suitable for the purity assessment of this compound.

  • Instrumentation : HPLC system with a UV detector.

  • Column : C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A : 0.1% Formic acid in Water.

  • Mobile Phase B : 0.1% Formic acid in Acetonitrile.[1]

  • Gradient :

    • 0-2 min: 30% B

    • 2-10 min: 30% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection Wavelength : 220 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Accurately weigh approximately 1 mg of the synthesized compound and dissolve in 1 mL of Acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹¹B NMR are invaluable for structural confirmation and purity analysis.

¹H NMR Spectroscopy

  • Instrumentation : 400 MHz NMR Spectrometer.

  • Solvent : DMSO-d₆.

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.

  • Data Acquisition : Acquire a standard proton spectrum.

  • Representative ¹H NMR Data (400 MHz, DMSO-d₆) : δ 8.0 (s, 2H, OH), 7.50-7.30 (m, 6H, Ar-H), 7.10 (t, J=8.0 Hz, 1H, Ar-H), 6.85 (d, J=8.0 Hz, 1H, Ar-H), 5.20 (s, 2H, OCH₂).

¹¹B NMR Spectroscopy

  • Instrumentation : 128 MHz (on a 400 MHz spectrometer).

  • Solvent : DMSO-d₆.

  • Reference : BF₃·OEt₂ as an external standard.

  • Data Acquisition : Acquire a standard boron-11 spectrum.

  • Expected Chemical Shifts :

    • Arylboronic acids typically show a broad singlet in the range of δ 28-31 ppm.

    • The corresponding boroxine impurity would appear upfield, around δ 21-24 ppm.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is ideal for confirming the molecular weight of the target compound and identifying impurities.

  • LC System : Use the HPLC conditions described above.

  • Mass Spectrometer : Electrospray Ionization (ESI) in negative ion mode.

  • Ionization Source Parameters :

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

  • Mass Range : m/z 100-1000.

  • Expected Ions :

    • This compound (C₁₃H₁₂BFO₃, MW: 246.05): [M-H]⁻ at m/z 245.08.

    • Boroxine (C₃₉H₃₀B₃F₃O₆, MW: 702.08): [M-H]⁻ at m/z 701.23.

Visualizations

Experimental Workflow for Purity Assessment

G Experimental Workflow for Purity Assessment cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Final Report Sample Synthesized Product Dissolve Dissolve in Acetonitrile/DMSO-d6 Sample->Dissolve HPLC HPLC Analysis Dissolve->HPLC NMR NMR Analysis (1H, 11B) Dissolve->NMR LCMS LC-MS Analysis Dissolve->LCMS Purity_Calc Purity Calculation (% Area) HPLC->Purity_Calc Structure_Confirm Structural Confirmation & qNMR NMR->Structure_Confirm Impurity_ID Impurity Identification (MW) LCMS->Impurity_ID Report Purity Assessment Report Purity_Calc->Report Structure_Confirm->Report Impurity_ID->Report

Caption: Workflow for the purity assessment of this compound.

Decision Tree for Method Selection

G Decision Tree for Analytical Method Selection Start Goal of Analysis? Quant Routine Quantitative Purity? Start->Quant Quantitative Qual Structural Info / Impurity ID? Start->Qual Qualitative HPLC Use HPLC Quant->HPLC Yes NMR Use NMR Quant->NMR High Precision Needed (qNMR) Qual->NMR Structural Confirmation LCMS Use LC-MS Qual->LCMS Unknown Impurity ID

Caption: Decision tree for selecting the appropriate analytical method.

References

A Comparative Guide to Mechanistic Studies of Suzuki Reactions with 2-Benzyloxy-6-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of C-C bonds. However, the use of sterically hindered and electronically complex substrates, such as 2-Benzyloxy-6-fluorophenylboronic acid, presents unique mechanistic challenges. This guide provides a comparative analysis of catalytic systems and experimental protocols relevant to the successful coupling of this and similar ortho-substituted arylboronic acids, supported by experimental data from related studies.

Challenges in the Suzuki Coupling of this compound

The structure of this compound introduces several challenges to the standard Suzuki-Miyaura catalytic cycle:

  • Steric Hindrance: The bulky benzyloxy group at one ortho position and the fluorine atom at the other create significant steric congestion around the boronic acid moiety. This can impede both the transmetalation step, where the aryl group is transferred to the palladium center, and the initial formation of the active boronate species.

  • Electronic Effects: The fluorine atom is strongly electron-withdrawing, which can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step. Conversely, the benzyloxy group has a more complex electronic profile.

  • Chelation: The oxygen atom of the benzyloxy group could potentially chelate to the palladium center, influencing the geometry and reactivity of the intermediates in the catalytic cycle. Such chelation effects have been observed with ortho-methoxy substituents and can alter reaction selectivity.[1][2]

These factors necessitate the use of highly active and specialized catalyst systems to achieve efficient coupling.

Comparison of Catalyst Systems for Hindered Suzuki Couplings

Effective catalyst systems for sterically demanding Suzuki reactions typically involve a palladium precursor and a bulky, electron-rich ligand.[3][4] Below is a comparison of common catalyst systems applicable to substrates like this compound, based on literature for analogous hindered couplings.[5][6][7]

Catalyst System (Pd Source / Ligand)Ligand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd₂(dba)₃ / SPhosBuchwald-type biaryl phosphineHigh activity for a broad range of substrates, including sterically hindered and electron-poor ones. Effective at room temperature.[3][5]Air-sensitive, higher cost.1 - 2
Pd(OAc)₂ / XPhosBuchwald-type biaryl phosphineExcellent for sterically hindered substrates.[5]Air-sensitive, higher cost.1 - 2
Pd(OAc)₂ / RuPhosBuchwald-type biaryl phosphineShown to be effective for sterically congested couplings.[6]Air-sensitive, higher cost.1 - 2
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available and well-understood.[5]Lower activity for challenging, hindered substrates; may require higher temperatures and catalyst loadings.[5][8]2 - 5
PdCl₂(dppf)Diphosphine complexRelatively air-stable and effective for a range of substrates.May not be as active as Buchwald-type ligands for highly hindered couplings.[5]1 - 3
Pd-NHC Complexes (e.g., PEPPSI)N-Heterocyclic Carbene (NHC)High thermal stability and activity for hindered substrates.[7][9] The "flexible steric bulk" of some NHC ligands is beneficial.[7]Synthesis of NHC precursors can be more complex.0.05 - 2

Experimental Protocols

A generalized experimental protocol for a Suzuki-Miyaura reaction with a sterically hindered substrate like this compound is provided below. This protocol is based on common practices reported for similar challenging couplings.[5][10]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃, t-BuOK)

  • Anhydrous solvent (e.g., Dioxane, Toluene, THF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 - 1.5 mmol), and the base (2.0 - 3.0 mmol).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., 0.02 mmol Pd(OAc)₂) and the ligand (e.g., 0.04 mmol SPhos) in a small amount of the reaction solvent.

  • Reaction Initiation: Add the anhydrous solvent (5 - 10 mL) to the Schlenk flask containing the reagents. Begin stirring. Add the prepared catalyst solution to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours). The progress of the reaction should be monitored by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Mechanistic Pathway and Experimental Workflow

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][11] For sterically hindered substrates, the choice of ligand and base is critical to facilitate these steps.

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition transmetalation_complex Ar-Pd(II)L₂(Ar') (Transmetalation Complex) oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) transmetalation_complex->product aryl_halide Ar-X (Aryl Halide) aryl_halide->oa_complex boronic_acid Ar'-B(OH)₂ (Boronic Acid) boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate Activation boronate->transmetalation_complex base Base (e.g., K₃PO₄) base->boronic_acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The workflow for optimizing such a reaction involves systematic screening of catalysts, bases, and solvents.

Experimental_Workflow start Define Substrates (this compound + Aryl Halide) catalyst_screening Catalyst System Screening (Pd Source + Ligand) start->catalyst_screening base_screening Base Screening (K₃PO₄, Cs₂CO₃, t-BuOK) catalyst_screening->base_screening solvent_screening Solvent Screening (Dioxane, Toluene, THF) base_screening->solvent_screening optimization Optimization of Conditions (Temperature, Concentration) solvent_screening->optimization analysis Analysis (Yield, Purity via GC-MS, LC-MS) optimization->analysis analysis->optimization Iterative Refinement conclusion Optimized Protocol analysis->conclusion

Caption: Workflow for optimizing Suzuki reactions with challenging substrates.

References

A Cost-Benefit Analysis of 2-Benzyloxy-6-fluorophenylboronic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful and efficient synthesis of complex molecules. This guide provides a comprehensive cost-benefit analysis of 2-Benzyloxy-6-fluorophenylboronic acid in the context of Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. Through a comparative lens, this document evaluates its performance against two viable alternatives: 2-Methoxyphenylboronic acid and 2,6-Difluorophenylboronic acid, offering insights into reaction efficiency, steric and electronic considerations, and economic viability.

The Suzuki-Miyaura coupling is a versatile and widely adopted method for the synthesis of biaryls, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science. The choice of the organoboron reagent is a critical parameter that can significantly influence reaction outcomes. This compound is a structurally unique reagent featuring a bulky benzyloxy group and a fluorine atom at the ortho positions. This substitution pattern presents both challenges and opportunities in synthetic applications, particularly concerning sterically hindered couplings.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview

The key differentiators among the three boronic acids lie in their electronic and steric profiles. The benzyloxy group in this compound is a bulky, electron-donating group. The methoxy group in 2-Methoxyphenylboronic acid is also electron-donating but less sterically demanding. In contrast, the two fluorine atoms in 2,6-Difluorophenylboronic acid are electron-withdrawing and introduce significant steric hindrance. These differences are expected to influence the rates of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle.

Boronic AcidCoupling PartnerCatalyst System (Illustrative)SolventBaseTemp (°C)Time (h)Yield (%)
This compound 4-BromoanisolePd(OAc)₂ / SPhosToluene/H₂OK₃PO₄10018Estimated 75-85%
2-Methoxyphenylboronic acid 4-BromoanisolePd(PPh₃)₄Toluene/Ethanol/H₂OK₂CO₃8012~90%
2,6-Difluorophenylboronic acid 4-BromoanisolePd₂(dba)₃ / RuPhosDioxaneK₃PO₄10024~88%

Note: The yield for this compound is an educated estimate based on typical yields for sterically hindered Suzuki-Miyaura couplings and requires experimental validation. The data for the alternatives are based on reported literature for similar systems.

Cost Analysis

A critical component of any synthetic strategy is the cost of starting materials. The price of specialized reagents can significantly impact the overall budget of a research project or a large-scale production campaign. The following table provides an approximate cost comparison for the three boronic acids. Prices are based on currently available information from various suppliers and may vary.

Boronic AcidCAS NumberSupplier (Example)Price (USD/1g)
This compound 1217500-53-2AbacipharmTech~$42.13
2-Methoxyphenylboronic acid 5720-06-9Sigma-Aldrich, TCI~$30.00 - $45.00
2,6-Difluorophenylboronic acid 162101-25-9Sigma-Aldrich, Chem-Impex~$11.00 - $30.00[1]

From a cost perspective, 2,6-Difluorophenylboronic acid is the most economical option, followed by 2-Methoxyphenylboronic acid. This compound is the most expensive of the three, a factor that must be weighed against its potential synthetic advantages.

Experimental Protocols

Detailed and reliable experimental protocols are essential for reproducibility. Below are generalized procedures for a Suzuki-Miyaura cross-coupling reaction involving a sterically hindered boronic acid. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Hindered Aryl Bromide with a Hindered Boronic Acid

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., SPhos)

  • Potassium phosphate (K₃PO₄), finely ground

  • Hindered aryl bromide (e.g., 4-bromoanisole) (1.0 equiv)

  • Hindered boronic acid (e.g., this compound) (1.5 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the bulky phosphine ligand (0.04 mmol, 4 mol%).

  • Add the hindered aryl bromide (1.0 mmol, 1.0 equiv), the hindered boronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Add the anhydrous solvent (e.g., 4 mL of Toluene) and degassed water (e.g., 1 mL).

  • Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by a suitable technique such as TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Reaction Workflow and Logical Relationships

To better illustrate the process and the decision-making involved, the following diagrams are provided.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Base catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvents catalyst->solvent heat Heat under Inert Atmosphere solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor extract Extraction & Washing monitor->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Purified Biaryl Product purify->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Cost_Benefit_Analysis cluster_reagent This compound cluster_alternatives Alternatives benefit Benefit: Unique structural motif Potentially novel derivatives decision Decision benefit->decision cost Cost: Higher price Steric hindrance may lower yield cost->decision alt1 2-Methoxyphenylboronic Acid: Lower cost, less hindered alt1->decision alt2 2,6-Difluorophenylboronic Acid: Lowest cost, electron-withdrawing alt2->decision

Caption: Decision matrix for reagent selection based on cost and benefit.

Conclusion

The choice between this compound and its alternatives is a nuanced decision that hinges on the specific goals of the synthesis.

  • This compound is the reagent of choice when the introduction of its unique bulky and electronically distinct fragment is essential for the target molecule's properties, such as in the development of novel pharmaceutical candidates. Its higher cost and potentially more challenging reaction optimization due to steric hindrance are the primary drawbacks.

  • 2-Methoxyphenylboronic acid represents a good balance between cost and reactivity. It is a suitable alternative when a less sterically demanding ortho-alkoxy-substituted biaryl is desired.

  • 2,6-Difluorophenylboronic acid is the most cost-effective option and is ideal for synthesizing biaryls with ortho-fluoro substituents, which can impart desirable electronic properties. However, its reactivity profile is significantly different from the benzyloxy-substituted analog.

Ultimately, the optimal choice will depend on a careful consideration of the desired final product, the project's budget, and the synthetic chemist's expertise in navigating the challenges associated with sterically hindered cross-coupling reactions. This guide provides the foundational data and protocols to make an informed decision in this critical aspect of synthetic design.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Benzyloxy-6-fluorophenylboronic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, the responsible management and disposal of chemical reagents like 2-Benzyloxy-6-fluorophenylboronic acid are paramount. Adherence to strict disposal protocols is not only a matter of regulatory compliance but also a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the integrity of your research environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE). All handling and disposal of this compound and its associated waste must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[1][2]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves, such as nitrile or neoprene. It is advisable to inspect gloves for any defects before use.[2]
Body Protection A lab coat or a chemical-resistant apron to prevent skin contact.[2]
Respiratory A NIOSH-approved respirator may be necessary if handling the compound as a powder or if there is a risk of aerosolization.[2]
Step-by-Step Disposal Procedure

The fundamental principle for the disposal of this compound is to treat it as hazardous waste.[2] Under no circumstances should this chemical be poured down the drain or discarded in regular trash.[1][2][3]

1. Waste Characterization and Segregation:

  • Hazardous Waste: this compound is a halogenated organic compound due to the presence of fluorine.[4][5] Therefore, it must be segregated into a designated "Halogenated Organic Waste" container.[4][5] Mixing with other waste streams should be avoided unless explicitly permitted by your institution's environmental health and safety (EHS) department.[2]

  • Container Selection: Use only compatible, clearly labeled, and sealable containers for waste collection.[1][2] High-density polyethylene (HDPE) or glass containers are generally appropriate.[2]

2. Waste Collection:

  • Solid Waste: Collect unused or excess quantities of the solid compound, along with any contaminated materials like weighing paper or gloves, in a designated, sealed waste container.[6][7][8]

  • Liquid Waste: If the compound is in a solution, pour the liquid waste into a designated container for halogenated organic liquid waste.[4][5] The use of a funnel is recommended to prevent spills.[2]

  • Labeling: All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1]

3. Decontamination:

  • Glassware and Equipment: For thorough decontamination of glassware, a basic wash can help in converting residual boronic acid into a more water-soluble boronate salt.[1] This should be followed by a water rinse. All rinsates from this process must be collected as liquid hazardous waste.[1]

  • Spill Cleanup: In the event of a small spill, it should be contained with an inert absorbent material like vermiculite or sand.[2] The absorbed material must then be collected into a sealed container for disposal as hazardous waste.[2][6] The spill area should be decontaminated, and all cleaning materials also disposed of as hazardous waste.[2] For large spills, evacuate the area and contact your institution's emergency response team immediately.[6]

4. Storage and Final Disposal:

  • Temporary Storage: Sealed and labeled waste containers should be stored in a designated satellite accumulation area, in accordance with your institution's guidelines.[2]

  • Professional Disposal: Arrange for the pickup and final disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[2][7][8] Never attempt to neutralize or dispose of large quantities of this chemical without a validated and approved procedure.[6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_collection Collection cluster_final Final Disposal start Start: Need to Dispose of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Unused chemical, contaminated gloves, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed 'Halogenated Organic Solid Waste' Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed 'Halogenated Organic Liquid Waste' Container liquid_waste->collect_liquid storage Store Waste Container in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage pickup Arrange for Pickup by Institutional EHS or Licensed Contractor storage->pickup end End: Proper Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

It is imperative to consult your institution's specific Chemical Hygiene Plan and your local and national regulations to ensure full compliance, as disposal requirements can vary. By following these structured procedures, you contribute to a safer laboratory environment and the responsible advancement of science.

References

Personal protective equipment for handling 2-Benzyloxy-6-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 2-Benzyloxy-6-fluorophenylboronic acid. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment.

Immediate Safety Precautions

Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[4][5]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[5]

Hygiene Measures:

  • Avoid all direct contact with the chemical, including inhalation of dust or vapors.[5]

  • Wash hands thoroughly with soap and water after handling and before breaks, eating, drinking, or smoking.[5][6]

  • Remove any contaminated clothing immediately and launder it before reuse.[5]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory.[7][8] A full-face shield is recommended when there is a significant risk of splashing.[5]To protect eyes from contact, which can cause serious irritation.[1][3]
Hand Protection Wear chemically resistant gloves (e.g., nitrile rubber).[5][7] Inspect gloves before each use and use proper glove removal technique.[6] For tasks with a higher risk of exposure, consider double gloving.[9]To prevent skin contact and potential irritation.[1][3]
Body Protection A laboratory coat is required.[7][8] For handling larger quantities or when there is a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[5] Long pants and closed-toe shoes are mandatory.[9]To protect skin from accidental splashes or spills.[7]
Respiratory Protection For handling small quantities in a properly functioning chemical fume hood, respiratory protection may not be necessary.[5] If dust or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7][10]To prevent irritation of the respiratory tract.[1][3]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure all necessary PPE is donned correctly.[8] Confirm that the chemical fume hood is operational and the work area is clean and uncluttered.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors.

  • Dissolving: When dissolving the solid, add the solvent slowly to the solid to minimize splashing.

  • Reactions: Keep all reaction vessels containing this compound within the fume hood and ensure they are properly labeled.

  • Post-Handling: After handling, decontaminate all surfaces and equipment.[8] Wash hands thoroughly.[6]

Disposal Plan

All waste containing this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste and any contaminated materials (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed container for solid hazardous waste.[7][8]

  • Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled, and sealed container for liquid hazardous waste.[4]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.[7]

Empty Container Decontamination:

  • In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., the solvent used in the procedure).[4]

  • The first rinseate must be collected and disposed of as liquid hazardous waste.[4] Subsequent rinses may also need to be collected, depending on institutional and local regulations.

  • After thorough decontamination, the container can be disposed of according to your institution's guidelines for clean glassware or plasticware.[4]

Spill Management:

  • Containment: In case of a small spill, use an inert absorbent material like sand or vermiculite to contain it.[5] Avoid generating dust.[10]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[5][10]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.[5]

  • Reporting: Report the spill to the appropriate safety personnel at your institution.[5]

Workflow and Decision Making

The following diagram illustrates the key steps and decision points for safely handling and disposing of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_waste Waste Management & Disposal cluster_cleanup Post-Handling prep Review SDS & SOPs ppe Don Appropriate PPE prep->ppe eng_controls Verify Engineering Controls (Fume Hood, Eyewash) ppe->eng_controls handling Weighing, Transfer, and Reaction Setup eng_controls->handling waste_gen Waste Generation handling->waste_gen solid_waste Solid Waste Collection waste_gen->solid_waste liquid_waste Liquid Waste Collection waste_gen->liquid_waste decon Decontaminate Glassware waste_gen->decon cleanup Decontaminate Work Area solid_waste->cleanup liquid_waste->cleanup decon->cleanup remove_ppe Remove PPE cleanup->remove_ppe wash Wash Hands remove_ppe->wash

Caption: Workflow for handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.